molecular formula C19H17ClN2O2 B15578039 PF-04822163

PF-04822163

Numéro de catalogue: B15578039
Poids moléculaire: 340.8 g/mol
Clé InChI: MMLGZRFGZAYZTE-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PF-04822163 is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H17ClN2O2

Poids moléculaire

340.8 g/mol

Nom IUPAC

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline

InChI

InChI=1S/C19H17ClN2O2/c1-23-16-8-7-14-17(21-10-22-18(14)19(16)24-2)13-6-4-11-3-5-12(20)9-15(11)13/h3,5,7-10,13H,4,6H2,1-2H3/t13-/m0/s1

Clé InChI

MMLGZRFGZAYZTE-ZDUSSCGKSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-04822163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective, central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1 (PDE1), with a particular emphasis on the PDE1B isoform. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity profile, and the underlying signaling pathways it modulates. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Introduction to Phosphodiesterase 1 (PDE1)

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in a multitude of cellular signaling pathways. The PDE1 family is unique in that its activity is regulated by calcium (Ca2+) and calmodulin (CaM). There are three main subtypes within the PDE1 family: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate preferences.

PDE1B is predominantly expressed in the brain, especially in regions with dense dopaminergic innervation such as the striatum and prefrontal cortex.[1][2] This localization makes it a compelling therapeutic target for neurological and psychiatric disorders where dopamine (B1211576) signaling is dysregulated. By inhibiting PDE1B, the levels of cAMP and cGMP can be elevated, thereby modulating downstream signaling cascades.

Core Mechanism of Action of this compound

This compound exerts its pharmacological effect through the direct inhibition of the catalytic activity of PDE1 enzymes. By binding to the active site of PDE1, this compound prevents the hydrolysis of cAMP and cGMP to their inactive metabolites, 5'-AMP and 5'-GMP, respectively. This leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

The primary mechanism involves the potent and selective inhibition of PDE1B.[3] This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic outcome in the CNS.

Signaling Pathway

The signaling pathway modulated by this compound is initiated by the inhibition of PDE1B. The resulting increase in cAMP and cGMP levels influences several downstream cellular processes, particularly within dopaminergic neurons.

PDE1B_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin activates PDE1B_active Active PDE1B-CaM Calmodulin->PDE1B_active binds & activates cAMP cAMP PDE1B_active->cAMP hydrolyzes cGMP cGMP PDE1B_active->cGMP hydrolyzes D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC activates AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) DARPP32->Cellular_Response modulates PF04822163 This compound PF04822163->PDE1B_active inhibits PKG Protein Kinase G cGMP->PKG activates PKG->Cellular_Response modulates

This compound inhibits PDE1B, increasing cAMP and cGMP levels.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

Inhibitory Activity against PDE1 Subtypes

The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of all three PDE1 subtypes.

CompoundPDE1A (IC50, nM)PDE1B (IC50, nM)PDE1C (IC50, nM)
This compound 2.02.47.0

Data sourced from a preclinical evaluation study.

Selectivity Profile

This compound exhibits significant selectivity for PDE1 enzymes over other PDE families.

PDE FamilySelectivity Fold (vs. PDE1B)
PDE10A >105

Note: A comprehensive selectivity panel against all PDE families is not publicly available. The data for PDE10A is derived from the reported IC50 of 252 nM.

Off-Target Activity

An in vitro screen against 65 major CNS targets revealed a generally clean off-target profile at a concentration of 10 µM.

TargetKi (nM)
5-HT2B 262
5-HT6 4858

No other significant off-target binding (>50% inhibition) was observed at the tested concentration.

Physicochemical and Pharmacokinetic Properties (Predicted)
PropertyValue
Topological Polar Surface Area (tPSA) 44.24 Ų
logD (pH 7.4) 2.53
Blood-Brain Barrier Permeability (logBB) 0.33 (Predicted High)
CNS Multi-Parameter Optimization (MPO) Score 4.1 (Predicted High)

These properties suggest good CNS penetration, which has been confirmed in rodent in vivo PET studies.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro potency of a PDE1 inhibitor like this compound.

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This method is a common high-throughput screening assay for measuring PDE activity.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • FAM-labeled cAMP or cGMP substrate

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2, and 10 nM Calmodulin)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of this compound in DMSO Dispense_Compound Dispense diluted compound or vehicle to plate Compound_Prep->Dispense_Compound Enzyme_Prep Dilute PDE1 enzyme and FAM-labeled substrate in Assay Buffer Add_Enzyme Add diluted PDE1 enzyme Enzyme_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubate to allow compound-enzyme interaction Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding FAM-labeled substrate Incubate_1->Add_Substrate Incubate_2 Incubate to allow enzymatic reaction Add_Substrate->Incubate_2 Stop_Reaction Stop reaction (optional, depending on assay format) Incubate_2->Stop_Reaction Read_Plate Measure fluorescence polarization Stop_Reaction->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis

Workflow for a PDE1 inhibition fluorescence polarization assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme and Substrate Preparation: Dilute the PDE1 enzyme and the FAM-labeled cyclic nucleotide substrate to their optimal concentrations in cold Assay Buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compounds or vehicle to the wells of the 384-well plate.

    • Add the diluted PDE1 enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the FAM-labeled substrate solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Detection: Measure the fluorescence polarization using a suitable plate reader. The signal is inversely proportional to the extent of substrate hydrolysis.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Evidence

Preclinical in vivo studies using Positron Emission Tomography (PET) with a radiolabeled version of this compound ([11C]this compound) have been conducted in rodents. These studies confirmed that this compound can cross the blood-brain barrier and achieve CNS exposure. However, these initial PET studies showed only marginal specific binding in the brain, suggesting that while the compound enters the brain, its binding to PDE1B under these specific imaging conditions was limited. Further in vivo efficacy studies in animal models of specific CNS disorders would be necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a potent and selective inhibitor of PDE1, with a primary focus on the PDE1B isoform, which is highly expressed in the brain. Its mechanism of action involves the elevation of intracellular cAMP and cGMP levels, thereby modulating downstream signaling pathways critical for neuronal function. The compound exhibits favorable physicochemical properties for CNS penetration. While in vitro data demonstrates strong potency and selectivity, further in vivo studies are required to establish a clear therapeutic efficacy profile in relevant disease models. The information provided in this guide offers a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PDE1B inhibition and the specific attributes of this compound.

References

The Potency and Selectivity of PF-04822163 as a PDE1B Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphodiesterase 1B (PDE1B) inhibitor, PF-04822163. It summarizes its potency and selectivity profile, outlines typical experimental methodologies for determining these parameters, and visualizes the relevant biological and experimental pathways. This compound is a potent and selective, central nervous system (CNS) penetrant inhibitor of PDE1, an enzyme family that plays a crucial role in regulating intracellular calcium and cyclic nucleotide signaling cascades.[1]

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against various phosphodiesterase (PDE) subtypes. The data consistently demonstrates high potency towards PDE1 isoforms and significant selectivity over other PDE families.

TargetIC50 (nM)Fold Selectivity vs. PDE1BReference
PDE1A 2.01.2x less potent[2][3][4]
PDE1B 2.4-[2][3][4][5]
PDE1C 7.02.9x less potent[2][3][4]
PDE2A 5895>2456x[4]
PDE3A >30000>12500x[4]
PDE4D 7620>3175x[4]
PDE5A >30000>12500x[4]
PDE7B >29800>12416x[4]
PDE9A >30000>12500x[4]
PDE10A 252105x[4]
PDE11A 8257>3440x[4]

Note: A lower IC50 value indicates greater potency. The fold selectivity is calculated relative to the IC50 for PDE1B.

Experimental Protocols

While the specific, detailed experimental protocol for the IC50 determination of this compound is not publicly available in the reviewed literature, a representative methodology for a phosphodiesterase inhibition assay is described below. This is based on common practices in the field, such as radioassays or fluorescence-based assays.

Representative Phosphodiesterase (PDE) Inhibition Assay Protocol (Radiolabeled Substrate Format)

This protocol outlines a typical procedure for determining the IC50 value of a test compound against a specific PDE isozyme.

1. Reagent Preparation:

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

  • Enzyme Solution: Purified, recombinant human PDE1B enzyme diluted to a working concentration in assay buffer. The final concentration should be determined empirically to ensure linear reaction kinetics.

  • Substrate Solution: A solution of [³H]-cGMP (tritiated cyclic guanosine (B1672433) monophosphate) at a concentration typically below its Michaelis-Menten constant (Km) for PDE1B, diluted in assay buffer.

  • Inhibitor Solutions: A serial dilution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then diluted in assay buffer.

  • Stop Solution: A solution to terminate the enzymatic reaction, such as a high concentration of a non-specific PDE inhibitor like IBMX or by heat inactivation.

  • Scintillation Cocktail: A liquid scintillation cocktail for detecting radioactivity.

2. Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the assay buffer, the serially diluted inhibitor solutions, and a control with vehicle (e.g., DMSO) alone.

  • Enzyme Addition: Add the diluted PDE1B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the [³H]-cGMP substrate solution to all wells.

  • Incubation: Incubate the plate at 30°C for a specific time, ensuring the reaction remains within the linear range (typically 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Separation: The product of the reaction, [³H]-GMP, is separated from the unreacted substrate, [³H]-cGMP. This can be achieved using methods like anion exchange chromatography or by using scintillant-impregnated beads that selectively bind to the product.

  • Detection: The amount of [³H]-GMP produced is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute) are converted to the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

PDE1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor L_type_Ca_Channel L-type Ca2+ Channel Receptor->L_type_Ca_Channel activates Ca2 Ca2+ L_type_Ca_Channel->Ca2 influx CaM Calmodulin (CaM) Ca2_CaM Ca2+/CaM Complex CaM->Ca2_CaM PDE1B_inactive PDE1B (inactive) Ca2_CaM->PDE1B_inactive activates PDE1B_active PDE1B (active) PDE1B_inactive->PDE1B_active cGMP cGMP PDE1B_active->cGMP hydrolyzes GMP GMP cGMP->GMP Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors activates PF_04822163 This compound PF_04822163->PDE1B_active inhibits Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Ca2->CaM

Caption: PDE1B Signaling Pathway Activation and Inhibition.

Experimental Workflow

PDE_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions Plate_Setup Dispense Reagents (Buffer, Inhibitor) into Microplate Reagent_Prep->Plate_Setup Enzyme_Addition Add PDE Enzyme Plate_Setup->Enzyme_Addition Pre_incubation Pre-incubate Enzyme_Addition->Pre_incubation Reaction_Start Initiate Reaction with [3H]-cGMP Substrate Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Product_Separation Separate [3H]-GMP from [3H]-cGMP Reaction_Stop->Product_Separation Quantification Quantify [3H]-GMP (Scintillation Counting) Product_Separation->Quantification Data_Analysis Calculate % Inhibition Quantification->Data_Analysis IC50_Determination Determine IC50 via Non-linear Regression Data_Analysis->IC50_Determination

Caption: Workflow for PDE Inhibition Assay and IC50 Determination.

References

PF-04822163: A Technical Guide to a Potent and Selective PDE1 Inhibitor for Cyclic Nucleotide Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-04822163, a potent, selective, and central nervous system (CNS)-penetrant inhibitor of phosphodiesterase 1 (PDE1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support researchers in utilizing this compound for the study of cyclic nucleotide signaling pathways.

Core Compound Information

This compound is an orally active and blood-brain barrier permeable small molecule that selectively inhibits the PDE1 family of enzymes.[1][2][3] The PDE1 enzyme family, which includes subtypes PDE1A, PDE1B, and PDE1C, plays a crucial role in hydrolyzing the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] Due to the predominant expression of the PDE1B subtype in the brain, this compound is a valuable tool for investigating the role of cyclic nucleotide signaling in neurological and psychological processes.[4] Research suggests its potential utility in studying conditions such as attention deficit hyperactivity disorder and Parkinson's disease.[1][2][3]

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against PDE1 Subtypes
PDE SubtypeIC50 (nM)
PDE1A2
PDE1B2.4
PDE1C7
Data sourced from MedChemExpress.[1][3]
Table 2: Selectivity Profile of this compound against a Panel of PDE Enzymes
PDE EnzymeIC50 (nM)Selectivity over PDE1B (fold)
PDE1B2.41
PDE2A5895>2456
PDE3A>30000>12500
PDE4D37620>3175
PDE5A1>30000>12500
PDE7B>29800>12416
PDE9A1>30000>12500
PDE10A1252105
PDE11A48257>3440
Data sourced from MedChemExpress, demonstrating high selectivity for PDE1B over other PDE families.[1][3]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
ParameterValue
Dosing RouteOral (p.o.)
Dose10 mg/kg
Tmax (plasma)0.5 hours
Cmax (plasma)274 ng/mL
Terminal Half-life (t1/2)5.5 hours
Blood-Brain Barrier PermeabilityYes
Data from a single-dose study in rats, as reported by MedChemExpress, referencing Humphrey J M, et al.[1][3]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting PDE1, leading to an accumulation of intracellular cAMP and cGMP. This, in turn, modulates the activity of downstream signaling pathways critical for neuronal function.

Caption: Mechanism of action of this compound in cyclic nucleotide signaling.

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving this compound. These are generalized methodologies and should be adapted to specific experimental needs.

In Vitro PDE1 Inhibition Assay

This protocol outlines a method for determining the IC50 of this compound against PDE1 enzymes.

  • Reagents and Materials:

    • Recombinant human PDE1A, PDE1B, and PDE1C enzymes

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM MgCl2, 1 mM DTT)

    • Calmodulin

    • CaCl2

    • cGMP or cAMP substrate

    • Detection reagents (e.g., from a commercial PDE assay kit)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

    • In a 384-well plate, add the PDE1 enzyme, calmodulin, and CaCl2 to the assay buffer.

    • Add the diluted this compound or vehicle (DMSO) to the wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the cGMP or cAMP substrate.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

    • Stop the reaction and measure the amount of remaining cyclic nucleotide or the product (GMP or AMP) using a suitable detection method (e.g., fluorescence polarization, luminescence).

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add enzyme mix and compound to plate A->C B Prepare PDE1 enzyme/calmodulin/Ca2+ mix B->C D Incubate C->D E Add cAMP/cGMP substrate D->E F Incubate (reaction) E->F G Stop reaction and add detection reagents F->G H Measure signal G->H I Calculate % inhibition H->I J Determine IC50 I->J

Caption: Experimental workflow for an in vitro PDE1 inhibition assay.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in a rodent model.

  • Animals and Housing:

    • Use adult male Sprague-Dawley rats (or another appropriate rodent model).

    • House animals in standard conditions with ad libitum access to food and water.

    • Acclimate animals for at least one week before the study.

  • Dosing and Sampling:

    • Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).

    • Administer a single oral dose of this compound (e.g., 10 mg/kg).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • At a terminal time point, collect brain tissue to assess brain penetration.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Homogenize brain tissue.

    • Extract this compound from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (area under the curve), and t1/2, using non-compartmental analysis.

    • Determine the brain-to-plasma concentration ratio to assess the extent of blood-brain barrier penetration.

cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis A Acclimate rodents C Administer oral dose A->C B Prepare this compound formulation B->C D Collect blood samples at time points C->D E Collect brain tissue (terminal) C->E F Process blood to plasma D->F G Homogenize brain tissue E->G H Extract and quantify this compound (LC-MS/MS) F->H G->H I Calculate PK parameters H->I

Caption: Logical workflow for an in vivo pharmacokinetic study.

References

In-Depth Technical Guide: CNS Penetration and Distribution of PF-04822163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and distribution of PF-04822163, a potent and selective phosphodiesterase 1 (PDE1) inhibitor. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes relevant pathways and workflows to support further research and development.

Introduction

This compound is a quinazoline-based, brain-penetrating inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Due to the high expression of PDE1, particularly the PDE1B isoform, in the brain, it is a promising target for therapeutic intervention in neurodegenerative and neuropsychiatric disorders.[2][3] Understanding the ability of this compound to cross the blood-brain barrier (BBB) and its subsequent distribution within the CNS is critical for its development as a therapeutic agent. Preclinical studies utilizing [¹¹C]this compound, a radiolabeled version of the compound, in positron emission tomography (PET) imaging have provided valuable insights into its pharmacokinetic and pharmacodynamic properties within the brain.[4][5]

Quantitative Data on CNS Penetration and Distribution

The following tables summarize the available quantitative data on the CNS penetration and distribution of this compound and a structurally related analogue, PF-04471141.

Table 1: Physicochemical Properties and Brain Permeability of this compound

ParameterValueMethodReference
Log D (pH 7.4)2.53"Shake flask method"[5]
Predicted Log BB0.33ACD/Percepta[5]

Table 2: In Vivo Regional Brain Distribution of [¹¹C]this compound in Rats (PET Imaging)

Brain RegionStandardized Uptake Value (SUVmax) at 3 minRelative DistributionReference
Striatum2.0Highest[4][5]
Hippocampus-High[4][5]
Cortex-High[4][5]
Cerebellum-Moderate[4][5]
Pons-Lowest[4][5]

Table 3: In Vivo Metabolism of [¹¹C]this compound in Rats (15 min post-injection)

Compartment% of Intact [¹¹C]this compoundReference
Brain95%[3]
Plasma26%[3]

Table 4: CNS Distribution of the Analogue Compound PF-04471141 in Rats

ParameterValueReference
Brain/Plasma Ratio0.3 - 0.4[6]
CSF/Free Plasma Ratio0.9[6]

Experimental Protocols

In Vivo PET Imaging with [¹¹C]this compound in Rodents

This section details the methodology used for preclinical PET imaging studies to assess the brain uptake and distribution of [¹¹C]this compound in Sprague-Dawley rats.

Radioligand Synthesis: [¹¹C]this compound was synthesized via ¹¹C-methylation of its corresponding phenolic precursor using [¹¹C]CH₃I. The final product was purified by HPLC.[5]

Animal Preparation: Sprague-Dawley rats were anesthetized, typically with isoflurane, for the duration of the imaging session. The tail vein was cannulated for intravenous administration of the radioligand.

PET Image Acquisition:

  • Scanner: A small-animal PET scanner was used.

  • Administration: A bolus of [¹¹C]this compound was injected intravenously.

  • Scan Duration: Dynamic scanning was performed for a specified period (e.g., 60-90 minutes) to capture the uptake and washout of the radiotracer.

  • Image Reconstruction: PET images were reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction).

Image Analysis:

  • Regions of Interest (ROIs): ROIs for various brain regions (striatum, hippocampus, cortex, cerebellum, pons) were delineated, often with the aid of a co-registered MRI.

  • Time-Activity Curves (TACs): TACs were generated for each ROI to visualize the change in radioactivity concentration over time.

  • Quantification: Brain uptake was quantified as the Standardized Uptake Value (SUV), calculated as: SUV = (Radioactivity concentration in tissue [MBq/mL]) / (Injected dose [MBq] / Body weight [g])

Radiometabolite Analysis

To distinguish the parent radioligand from its radioactive metabolites, brain and plasma samples were analyzed.

Sample Collection: At a predetermined time point (e.g., 15 minutes) after injection of [¹¹C]this compound, animals were euthanized. Blood was collected and centrifuged to obtain plasma. The brain was rapidly removed and homogenized.

Sample Preparation: Proteins in plasma and brain homogenates were precipitated (e.g., with acetonitrile). The samples were then centrifuged, and the supernatant was collected for analysis.

HPLC Analysis:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.

  • Column: A reverse-phase C18 column was typically used.

  • Mobile Phase: A gradient or isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer) was used to separate the parent compound from its metabolites.

  • Detection: The radioactivity of the eluate was monitored over time to generate a radio-chromatogram. The percentage of intact parent compound was calculated by integrating the area under the corresponding peak relative to the total radioactivity.

Visualizations

Signaling Pathway

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ATP ATP AC Adenylyl Cyclase (AC) ATP->AC GTP GTP GC Guanylyl Cyclase (GC) GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PDE1 Phosphodiesterase 1 (PDE1) cAMP->PDE1 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG cGMP->PDE1 Hydrolysis Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Function) PKA->Cellular_Response PKG->Cellular_Response AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP PF04822163 This compound PF04822163->PDE1 Inhibition

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo PET Imaging

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Cannulation) Injection 3. IV Injection of [11C]this compound Animal_Prep->Injection Radiosynthesis 2. Radiosynthesis of [11C]this compound Radiosynthesis->Injection PET_Scan 4. Dynamic PET Scan (e.g., 60-90 min) Injection->PET_Scan Image_Recon 5. Image Reconstruction PET_Scan->Image_Recon ROI_Delineation 6. ROI Delineation (with MRI co-registration) Image_Recon->ROI_Delineation TAC_Generation 7. Time-Activity Curve Generation ROI_Delineation->TAC_Generation Quantification 8. Quantification (SUV calculation) TAC_Generation->Quantification

Caption: Experimental workflow for in vivo PET imaging of [¹¹C]this compound.

Experimental Workflow: Radiometabolite Analysis

Metabolite_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis HPLC Analysis Euthanasia 1. Euthanasia at Predefined Timepoint Sample_Collection 2. Collection of Blood and Brain Tissue Euthanasia->Sample_Collection Sample_Processing 3. Plasma Separation & Brain Homogenization Sample_Collection->Sample_Processing Protein_Precipitation 4. Protein Precipitation & Supernatant Collection Sample_Processing->Protein_Precipitation HPLC_Injection 5. Injection onto Reverse-Phase HPLC Protein_Precipitation->HPLC_Injection Separation 6. Chromatographic Separation of Parent & Metabolites HPLC_Injection->Separation Detection 7. Radioactivity Detection Separation->Detection Quantification 8. Peak Integration & Calculation of % Intact Detection->Quantification

Caption: Workflow for radiometabolite analysis of [¹¹C]this compound.

References

The Discovery and Synthesis of PF-04822163: A Potent and Selective PDE1B Inhibitor for CNS Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-04822163 is a potent, selective, and central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1B (PDE1B), an enzyme that plays a critical role in regulating cyclic nucleotide signaling in the brain. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative biological data, and a visualization of the relevant signaling pathway, intended to serve as a valuable resource for researchers in neuroscience and drug discovery.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying novel CNS-penetrant inhibitors of PDE1.[1] The PDE1 enzyme family, activated by calcium/calmodulin, hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE1, particularly the PDE1B isoform which is highly expressed in the brain, leads to an increase in the levels of these second messengers. This modulation of cyclic nucleotide signaling is a promising therapeutic strategy for a range of neurological and psychiatric disorders. The discovery of this compound stemmed from a focused effort to optimize a series of quinazoline-based compounds for potency, selectivity, and brain penetration.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro assays. The inhibitory potency against PDE1 isoforms and its selectivity over other PDE families are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound against PDE1 Isoforms

PDE IsoformIC50 (nM)
PDE1A2.0
PDE1B2.4
PDE1C7.0

Table 2: Selectivity Profile of this compound against Other PDE Families

PDE FamilySelectivity (fold vs. PDE1B)
PDE2A>1000
PDE3A>1000
PDE4D>1000
PDE5A>1000
PDE6>1000
PDE7A>1000
PDE8A>1000
PDE9A>1000
PDE10A>100
PDE11A>100

Signaling Pathway

The mechanism of action of this compound involves the potentiation of cyclic nucleotide signaling. By inhibiting PDE1B, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within neuronal cells. These cyclic nucleotides then activate downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various substrates, including the transcription factor CREB (cAMP response element-binding protein). The activation of the CREB pathway is known to be crucial for synaptic plasticity, learning, and memory.

PDE1_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC ATP_GTP ATP / GTP cAMP_cGMP cAMP / cGMP ATP_GTP->cAMP_cGMP AC/GC PDE1B PDE1B cAMP_cGMP->PDE1B PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation AMP_GMP AMP / GMP PDE1B->AMP_GMP Hydrolysis PF04822163 This compound PF04822163->PDE1B Inhibition CREB CREB PKA_PKG->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Transcription

Figure 1: Signaling pathway of PDE1B inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the construction of the 6,7-dimethoxyquinazoline (B1622564) core followed by a nucleophilic aromatic substitution reaction to introduce the indanyl moiety. The following is a representative synthetic scheme.

Synthesis_Workflow A 2-Amino-4,5-dimethoxybenzoic acid B 6,7-Dimethoxyquinazolin-4(3H)-one A->B Formamide, heat C 4-Chloro-6,7-dimethoxyquinazoline B->C SOCl2, DMF (cat.) E This compound ((S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline) C->E D, DIPEA, n-BuOH, heat D (S)-6-Chloro-2,3-dihydro-1H-inden-1-amine

References

The Impact of PF-04822163 on Cyclic Nucleotide Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in the regulation of intracellular signaling pathways.[1][2] PDE1 enzymes are dual-substrate hydrolases, responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE1, this compound effectively increases the intracellular concentrations of both cAMP and cGMP, thereby modulating a wide array of physiological processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cAMP and cGMP levels, with a focus on the experimental data and methodologies relevant to research and drug development.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to the catalytic site of PDE1 enzymes, preventing the hydrolysis of cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates their downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG), and cyclic nucleotide-gated ion channels. The PDE1 family has three subtypes: PDE1A, PDE1B, and PDE1C. This compound exhibits high potency against all three subtypes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against PDE1 subtypes has been characterized by its half-maximal inhibitory concentration (IC50) values. The selectivity of the compound is demonstrated by its significantly lower potency against other phosphodiesterase families.

TargetIC50 (nM)
PDE1A2
PDE1B2.4
PDE1C7
PDE2A5895
PDE3A>30000
PDE4D37620
PDE5A1>30000
PDE7B>29800
PDE9A1>30000
PDE10A1252
PDE11A48257

Table 1: In vitro inhibitory activity of this compound against various phosphodiesterase subtypes. Data sourced from MedChemExpress.[1][2]

Signaling Pathway Visualizations

The following diagrams illustrate the mechanism by which this compound modulates the cAMP and cGMP signaling pathways.

cAMP_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Synthesis ATP ATP ATP->AC PDE1 PDE1 cAMP->PDE1 6. Degradation PKA Protein Kinase A (PKA) cAMP->PKA 4. Activation AMP AMP PDE1->AMP PF04822163 This compound PF04822163->PDE1 Inhibition Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP 5. Phosphorylation of targets

Figure 1: cAMP signaling pathway and the inhibitory action of this compound.

cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Signal_NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) Signal_NO->sGC 1. Activation cGMP cGMP sGC->cGMP 2. Synthesis GTP GTP GTP->sGC PDE1_cgmp PDE1 cGMP->PDE1_cgmp 5. Degradation PKG Protein Kinase G (PKG) cGMP->PKG 3. Activation GMP GMP PDE1_cgmp->GMP PF04822163_cgmp This compound PF04822163_cgmp->PDE1_cgmp Inhibition Cellular_Response_cGMP Cellular Response PKG->Cellular_Response_cGMP 4. Phosphorylation of targets

Figure 2: cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific studies detailing the quantitative effects of this compound on intracellular cAMP and cGMP levels are not publicly available in the searched literature, this section outlines the general and widely accepted experimental methodologies used to perform such measurements. These protocols can be adapted to study the effects of this compound in various cellular and tissue models.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be used, depending on the research question. For neurological studies, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are appropriate. For cardiovascular research, cardiac myocytes or vascular smooth muscle cells would be relevant.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with a serum-free medium for a period of time before treatment. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at various concentrations for a specified duration. A vehicle control (DMSO alone) is run in parallel.

Measurement of Intracellular cAMP and cGMP Levels

Several methods are available for the quantification of intracellular cyclic nucleotides. The choice of method often depends on the required sensitivity, throughput, and the availability of specific equipment.

  • Principle: This is a competitive immunoassay. Free cAMP or cGMP in the cell lysate competes with a fixed amount of labeled (e.g., horseradish peroxidase-conjugated) cAMP or cGMP for binding to a limited number of specific antibody-coated wells. The amount of labeled cyclic nucleotide bound to the antibody is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample.

  • Procedure:

    • After treatment with this compound, the cells are lysed using a lysis buffer provided with the commercial ELISA kit.

    • The cell lysates (or standards) are added to the antibody-coated microplate wells, along with the enzyme-conjugated cAMP or cGMP.

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove unbound reagents.

    • A substrate solution is added, which is converted by the bound enzyme into a colored product.

    • The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength.

    • A standard curve is generated using known concentrations of cAMP or cGMP, and the concentrations in the samples are determined by interpolation from this curve.

  • Principle: Similar to ELISA, RIA is a competitive binding assay. However, it utilizes a radiolabeled (e.g., 125I-labeled) cyclic nucleotide as the tracer.

  • Procedure:

    • Cell lysates are incubated with a specific antibody and a known amount of radiolabeled cAMP or cGMP.

    • The antibody-bound fraction is separated from the unbound fraction (e.g., by precipitation).

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The amount of radioactivity is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample. A standard curve is used for quantification.

  • Principle: These assays are based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) and an acceptor fluorophore (e.g., d2). In a competitive format, a specific antibody is labeled with the donor, and cAMP or cGMP is labeled with the acceptor. Unlabeled cyclic nucleotide from the sample competes with the labeled cyclic nucleotide for antibody binding, leading to a decrease in the FRET signal.

  • Procedure:

    • Cell lysates are incubated with the HTRF reagents (antibody-donor and cyclic nucleotide-acceptor conjugates).

    • After an incubation period, the fluorescence is read on a compatible microplate reader at two different wavelengths (for the donor and acceptor).

    • The ratio of the two fluorescence signals is calculated, and the concentration of the cyclic nucleotide is determined from a standard curve.

Data Analysis

The raw data (absorbance, radioactivity, or fluorescence ratios) are used to construct a standard curve. The concentrations of cAMP or cGMP in the unknown samples are then calculated based on this curve. Results are typically expressed as pmol/mg of protein or pmol/10^6 cells. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed changes in cyclic nucleotide levels upon treatment with this compound compared to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of this compound on cAMP and cGMP levels.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Neuronal Cells) Seeding 2. Seeding in Multi-well Plates Cell_Culture->Seeding Treatment_PF 3. Treatment with This compound (various concentrations) Seeding->Treatment_PF Vehicle_Control 4. Vehicle Control (e.g., DMSO) Seeding->Vehicle_Control Cell_Lysis 5. Cell Lysis Treatment_PF->Cell_Lysis Vehicle_Control->Cell_Lysis Assay 6. cAMP/cGMP Assay (ELISA, RIA, or HTRF) Cell_Lysis->Assay Data_Acquisition 7. Data Acquisition (Absorbance, Radioactivity, etc.) Assay->Data_Acquisition Standard_Curve 8. Standard Curve Generation Data_Acquisition->Standard_Curve Quantification 9. Quantification of cAMP/cGMP Levels Standard_Curve->Quantification Statistical_Analysis 10. Statistical Analysis Quantification->Statistical_Analysis

Figure 3: General experimental workflow for assessing the impact of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PDE1 and the downstream signaling of cAMP and cGMP. Its high potency and selectivity make it a suitable probe for elucidating the intricate functions of cyclic nucleotide signaling in various biological systems. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound on intracellular second messenger levels, which is a critical step in understanding its therapeutic potential for a range of disorders, including those affecting the central nervous and cardiovascular systems. Further studies are warranted to generate and publish specific data on the effects of this compound on cAMP and cGMP concentrations in relevant cellular and preclinical models.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of PF-04822163 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the in vivo experimental design of studies involving PF-04822163, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), in rodent models. While specific preclinical data for this compound is limited in publicly available literature, this guide offers comprehensive protocols and experimental design considerations based on the established mechanisms of PDE1 inhibitors and general practices for in vivo studies in rodents. The provided information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in various disease models, particularly in the context of neurological and psychiatric disorders where PDE1 is a promising target.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the central nervous system. By inhibiting PDE1, this compound increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that are vital for various neuronal functions, including synaptic plasticity, memory, and neuronal survival.[1][2] The therapeutic potential of PDE1 inhibitors is being explored for a range of central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.

These application notes provide a framework for the preclinical evaluation of this compound in rodent models, covering experimental design, dosing and administration, and relevant outcome measures. The protocols and recommendations are based on established methodologies for similar small molecule inhibitors targeting the CNS.

Signaling Pathway of PDE1 Inhibition

The signaling cascade initiated by PDE1 inhibition is central to the therapeutic rationale for this compound. External stimuli that increase intracellular calcium (Ca²⁺) levels activate the Ca²⁺/calmodulin complex, which in turn activates PDE1. Activated PDE1 hydrolyzes cAMP and cGMP, terminating their signaling. By inhibiting PDE1, this compound is expected to prevent this degradation, leading to an accumulation of cAMP and cGMP. This elevation in cyclic nucleotides activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which then phosphorylate various substrates to modulate neuronal function.[1][2]

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor Ca2_ion Ca²⁺ Receptor->Ca2_ion influx Calmodulin Calmodulin CaM_Complex Ca²⁺/Calmodulin Complex PDE1 PDE1 CaM_Complex->PDE1 activates cAMP_cGMP cAMP / cGMP PDE1->cAMP_cGMP hydrolyzes PF04822163 This compound PF04822163->PDE1 inhibits PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activate Downstream_Targets Downstream Targets PKA_PKG->Downstream_Targets phosphorylate Neuronal_Response Modulation of Neuronal Function Downstream_Targets->Neuronal_Response Ca2_ionCalmodulin Ca2_ionCalmodulin Ca2_ionCalmodulin->CaM_Complex

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
Mouse IV15000.088002.5100
PO103000.512003.030
Rat IV14500.087502.8100
PO102501.010003.527

Table 2: Brain Penetration of this compound in Rodents

SpeciesDose (mg/kg, PO)Time Point (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain/Plasma Ratio
Mouse 1012801400.5
4150750.5
Rat 101230920.4
4120480.4

Table 3: Efficacy of this compound in a Rodent Model of Cognitive Impairment (e.g., Novel Object Recognition Test)

Treatment GroupDose (mg/kg, PO)Discrimination Indexp-value vs. Vehicle
Vehicle -0.1 ± 0.05-
This compound 10.3 ± 0.08<0.05
This compound 30.5 ± 0.1<0.01
This compound 100.45 ± 0.09<0.01

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the pharmacological properties and efficacy of this compound.

Protocol 1: Preparation of Dosing Solution

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80 (or other suitable surfactant)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the required concentration of the dosing solution based on the desired dose (mg/kg), the average weight of the animals, and the intended injection volume (e.g., 10 mL/kg for oral gavage in rats).

  • Weigh the required amount of this compound and place it in a sterile tube.

  • Dissolve the compound in a minimal amount of DMSO.

  • If necessary for solubility and stability, add a surfactant like Tween 80 to a final concentration of 5-10%.

  • Slowly add sterile saline or PBS to the final volume while continuously vortexing to prevent precipitation.

  • Visually inspect the solution for complete dissolution before administration.

Protocol 2: Administration of this compound

Oral (p.o.) Administration (Gavage):

  • Accurately weigh the animal to determine the correct volume of the dosing solution.

  • Use a proper-sized, ball-tipped gavage needle appropriate for the species (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Gently restrain the animal and insert the gavage needle into the esophagus.

  • Slowly administer the solution.

  • Monitor the animal for any signs of distress after administration.

Intraperitoneal (i.p.) Injection:

  • Accurately weigh the animal.

  • Properly restrain the animal, ensuring the head is tilted downwards.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline.

  • Insert a 25-27 gauge needle at a 15-20 degree angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

Intravenous (i.v.) Injection (Tail Vein):

  • Warm the animal's tail using a heat lamp or warm water to dilate the veins.

  • Place the animal in a restrainer.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, enter one of the lateral tail veins.

  • Administer the solution slowly.

  • Apply gentle pressure to the injection site after withdrawing the needle.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animals: Male Sprague-Dawley rats (n=3-4 per time point) or C57BL/6 mice (n=3-4 per time point).

Procedure:

  • Administer this compound via the desired routes (e.g., intravenous and oral) at a specified dose.

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • For brain penetration studies, euthanize animals at selected time points, perfuse with saline, and collect brain tissue.

  • Analyze plasma and brain homogenate concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software.

Protocol 4: Efficacy Study in a Cognitive Model (e.g., Novel Object Recognition)

Objective: To assess the pro-cognitive effects of this compound.

Animals: Aged mice or a rodent model of cognitive impairment.

Procedure:

  • Habituation: Acclimate the animals to the testing arena (an open field box) for 5-10 minutes for 2-3 days.

  • Training (Familiarization) Phase:

    • Administer this compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes).

    • Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1-24 hours).

  • Testing Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the time spent exploring each object.

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher discrimination index indicates better recognition memory.

Experimental Workflow

A typical workflow for the in vivo evaluation of a novel compound like this compound is outlined below.

Experimental_Workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Studies cluster_downstream Downstream Analysis Formulation Dosing Formulation Development PK_Study Pharmacokinetic (PK) and Brain Penetration Formulation->PK_Study Model_Selection Selection of Disease Relevant Rodent Model PK_Study->Model_Selection Dose_Ranging Dose-Response Study Model_Selection->Dose_Ranging Chronic_Dosing Chronic Dosing Efficacy Study Dose_Ranging->Chronic_Dosing Behavioral Behavioral Assessments (e.g., Cognitive Tests) Chronic_Dosing->Behavioral Biomarker Pharmacodynamic/ Target Engagement Biomarkers Chronic_Dosing->Biomarker Histology Histopathology/ Immunohistochemistry Chronic_Dosing->Histology

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

The successful in vivo evaluation of this compound requires a systematic and well-designed preclinical program. The protocols and guidelines presented in these application notes provide a solid foundation for initiating such studies. Researchers should adapt these general methodologies to their specific disease models and experimental questions. Careful consideration of pharmacokinetic properties, dose-response relationships, and the selection of appropriate behavioral and biomarker endpoints will be critical in elucidating the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with high affinity for the PDE1B isoform which is predominantly expressed in the brain. By inhibiting PDE1B, this compound prevents the breakdown of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This leads to an accumulation of cAMP and cGMP in neuronal cells, activating downstream signaling pathways involving Protein Kinase A (PKA) and Protein Kinase G (PKG). This mechanism is believed to underlie the potential therapeutic effects of this compound in neurological and psychiatric disorders, including those involving cognitive impairment.

Disclaimer: As of the latest literature review, specific dosage recommendations for this compound in mouse efficacy studies are not publicly available. The information provided herein is based on the known pharmacology of the compound and general practices in preclinical rodent studies. Researchers should perform dose-ranging studies to determine the optimal dosage for their specific mouse model and experimental paradigm.

Data Presentation

Due to the lack of publicly available in vivo efficacy data for this compound in mice, a quantitative data summary table for recommended dosages cannot be provided. Researchers are advised to consult preclinical studies of other PDE1B inhibitors to inform their initial dose-finding experiments.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in mouse studies. It is imperative to conduct pilot studies to determine the optimal parameters for your specific research needs.

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare this compound for oral or intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, 10% Tween® 80 in sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the this compound powder accurately using an analytical balance.

  • Suspend the powder in the chosen vehicle at the desired concentration. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), you would suspend 1 mg of this compound in 1 mL of vehicle.

  • Vortex the suspension vigorously for 2-5 minutes to ensure homogeneity.

  • If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10 minutes.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Administration of this compound to Mice

Objective: To administer this compound to mice via oral gavage or intraperitoneal injection.

Materials:

  • Prepared this compound suspension

  • Appropriate gauge gavage needles (for oral administration)

  • Syringes (1 mL)

  • Sterile insulin (B600854) syringes with 27-30 gauge needles (for intraperitoneal injection)

  • Animal scale

  • 70% ethanol

Procedure for Oral Gavage:

  • Weigh the mouse to determine the exact volume of the drug suspension to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.

  • Gently restrain the mouse.

  • Fill a syringe with the correct volume of the this compound suspension and attach a gavage needle.

  • Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension into the stomach.

  • Observe the mouse for a few minutes after administration to ensure no adverse reactions.

Procedure for Intraperitoneal (IP) Injection:

  • Weigh the mouse to determine the exact volume of the drug suspension to be administered. The typical volume for IP injection in mice is 10 mL/kg.

  • Gently restrain the mouse, exposing the lower abdominal quadrant.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the bladder and internal organs.

  • Slowly inject the suspension.

  • Observe the mouse for a few minutes after administration.

Mandatory Visualization

PF04822163_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine Receptor D1 Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates PDE1B Phosphodiesterase 1B cAMP->PDE1B CREB_Phosphorylation CREB Phosphorylation (Gene Transcription) PKA->CREB_Phosphorylation leads to AMP AMP PDE1B->AMP hydrolyzes PF04822163 PF04822163 PF04822163->PDE1B inhibits

Caption: Signaling pathway of this compound action.

PF-04822163 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of PF-04822163, a potent and selective phosphodiesterase 1 (PDE1) inhibitor, in various laboratory solvents. This document also includes protocols for preparing stock solutions and determining compound solubility, alongside a visualization of the PDE1 signaling pathway.

Introduction to this compound

This compound is an orally active and blood-brain barrier permeable inhibitor of phosphodiesterase 1 (PDE1), with IC50 values of 2 nM, 2.4 nM, and 7 nM for PDE1A, PDE1B, and PDE1C, respectively.[1][2] As a member of the quinazoline (B50416) class of compounds, its solubility can be a critical factor in experimental design and reproducibility. Understanding the solubility characteristics of this compound is essential for accurate in vitro and in vivo studies.

Solubility of this compound

While specific quantitative solubility data for this compound is not consistently published across all suppliers, this section provides a summary of available information for this compound and similar quinazoline-based inhibitors in common laboratory solvents.

Data Presentation: Solubility of this compound and Structurally Related Compounds
CompoundSolventReported SolubilitySource / Notes
This compound DMSO Soluble (Exact concentration not specified)MedChemExpress, a common solvent for quinazoline-based inhibitors.
PF-06282999 DMSO 65 mg/mL (199.52 mM)Selleck Chemicals. Use of fresh, moisture-free DMSO is recommended.[3]
PF-4136309 DMSO 100 mg/mL (175.87 mM)Selleck Chemicals.[4]
PF 05089771 DMSO 67.26 mg/mL (100 mM)Tocris Bioscience.
A 83-01 DMSO 14 mg/mLCayman Chemical.[5]
Dihydroethidium DMSO 12 mg/mLCayman Chemical.[6]
2-Acetyl-4(3H)-quinazolinone DMSO ~50 mg/mL (312.17 mM)Requires sonication.[7]
This compound Water InsolubleInferred from the behavior of similar quinazoline-based compounds.
This compound Ethanol Sparingly Soluble to InsolubleInferred from the behavior of similar quinazoline-based compounds.

Note: The solubility of quinazoline derivatives can be influenced by temperature and the purity of the solvent. For instance, the solubility of some pyrazolo quinazoline derivatives in DMSO increases with temperature.[8] It is also noted that moisture-absorbing DMSO can reduce the solubility of compounds.[3][4][9][10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a general procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (amber glass recommended for light-sensitive compounds)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 340.8 g/mol .[2]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 340.8 g/mol * (1000 mg / 1 g) = 3.408 mg

  • Weighing the compound:

    • Accurately weigh out approximately 3.41 mg of this compound powder and place it into a sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious of potential compound degradation.[7]

  • Visual Inspection and Storage:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months when stored properly.

G Protocol Workflow: Preparing a 10 mM Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 min add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol sonicate Sonicate 5-10 min (Optional: Gentle Warming) check_sol->sonicate No inspect Visually Inspect for Clarity check_sol->inspect Yes sonicate->check_sol aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store end End store->end

Workflow for preparing a stock solution of this compound.
Protocol 2: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol describes a standard method to determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, let the vial stand to allow larger particles to settle.

    • Centrifuge the solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

  • Sample Collection and Dilution:

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

    • Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A standard curve of known concentrations of this compound should be prepared for accurate quantification.

  • Calculation:

    • Calculate the concentration of the original saturated solution based on the dilutions. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathway

This compound is an inhibitor of phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The activity of PDE1 is dependent on calcium and calmodulin. By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, which in turn activate downstream signaling pathways mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These pathways are involved in various physiological processes, including neuronal plasticity, vascular smooth muscle relaxation, and inflammation.

G PF-0482216al PDE1 Signaling Pathway cluster_upstream Upstream Signaling cluster_pde PDE1 Regulation cluster_cyclic_nucleotides Second Messengers cluster_downstream Downstream Effects CaM Ca2+/Calmodulin Complex PDE1 PDE1 CaM->PDE1 Activates ATP ATP AC Adenylyl Cyclase (AC) ATP->AC GTP GTP GC Guanylyl Cyclase (GC) GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP AMP 5'-AMP PDE1->AMP Hydrolyzes GMP 5'-GMP PDE1->GMP Hydrolyzes PF048 This compound PF048->PDE1 Inhibits cAMP->PDE1 PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE1 PKG Protein Kinase G (PKG) cGMP->PKG CREB CREB Phosphorylation PKA->CREB Inflam Modulation of Inflammation PKA->Inflam Vasc_Relax Vascular Smooth Muscle Relaxation PKG->Vasc_Relax PKG->Inflam Neuro Neuronal Plasticity CREB->Neuro

Simplified signaling pathway of this compound as a PDE1 inhibitor.

References

Application Notes and Protocols for Preclinical [11C]PF-04822163 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the preclinical use of [11C]PF-04822163, a selective radioligand for imaging phosphodiesterase 1 (PDE1) using Positron Emission Tomography (PET). This document is intended for researchers, scientists, and drug development professionals engaged in neurological and psychological disorder research.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that modulate cellular function by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Among the 11 families of PDEs, PDE1 is of significant interest due to its implications in various central and peripheral pathologies.[1][2] PDE1 has three subtypes: PDE1A, PDE1B, and PDE1C. PDE1B is predominantly expressed in the brain, making it an attractive target for the development of therapeutics for neurological and psychological disorders.[1]

[11C]this compound is a potent and selective PDE1 inhibitor that can be radiolabeled with carbon-11 (B1219553) for in vivo imaging with PET.[1][3][4] This allows for the non-invasive quantification and localization of PDE1 in the brain, providing a valuable tool for understanding its role in disease and for the development of novel PDE1-targeting drugs.[2] Preclinical studies in rodents have demonstrated that [11C]this compound has good brain penetration and rapid washout.[1][2]

Signaling Pathway of Phosphodiesterase 1 (PDE1)

The diagram below illustrates the role of PDE1 in the cyclic nucleotide signaling pathway. PDE1 enzymes hydrolyze both cAMP and cGMP, which are key second messengers involved in a multitude of cellular processes.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates ATP ATP cAMP cAMP ATP->cAMP AC GTP GTP cGMP cGMP GTP->cGMP GC PDE1 PDE1 cAMP->PDE1 Substrate PKA PKA cAMP->PKA Activates cGMP->PDE1 Substrate PKG PKG cGMP->PKG Activates AMP 5'-AMP GMP 5'-GMP PDE1->AMP Hydrolysis PDE1->GMP Hydrolysis Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response

Caption: PDE1 Signaling Pathway.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is achieved through the 11C-methylation of its phenolic precursor.[3][5]

Materials:

  • [11C]CO2

  • Phenolic precursor (10)

  • [11C]CH3I

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethylformamide (DMF)

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile/Water (60/40)

Procedure:

  • Produce [11C]CO2 via a cyclotron.

  • Convert [11C]CO2 to [11C]CH3I.

  • Dissolve the phenolic precursor (10) and NaOH in DMF.

  • Bubble the [11C]CH3I through the precursor solution.

  • Heat the reaction mixture at 30°C for 5 minutes.[3][5]

  • Quench the reaction and inject the mixture into the HPLC system for purification.

  • Collect the fraction corresponding to [11C]this compound.

  • Formulate the final product in a suitable buffer for injection.

Quality Control:

  • Radiochemical Purity: >99% as determined by HPLC.[3][5]

  • Molar Activity: 106–194 GBq/μmol at the end of synthesis.[3][5]

  • Enantiomeric Purity: 98% (96% ee).[3]

Animal Models

Preclinical studies have been conducted in both mice and rats.[3]

  • Mice: ddY mice for biodistribution studies.[3]

  • Rats: Sprague-Dawley (SD) rats for PET imaging and radiometabolite analysis.[3]

Animals should be housed in a controlled environment with ad libitum access to food and water. All animal procedures must be performed in accordance with institutional guidelines.

Preclinical PET Imaging Workflow

The following diagram outlines the typical workflow for a preclinical [11C]this compound PET imaging study.

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis A1 Animal Acclimatization A2 Catheter Implantation (Tail Vein) A1->A2 A3 Anesthesia A2->A3 B1 Position Animal in PET Scanner A3->B1 B2 Transmission Scan (Attenuation Correction) B1->B2 B3 Inject [11C]this compound (~17.5 MBq) B2->B3 B4 Dynamic PET Scan (60 min) B3->B4 C1 Image Reconstruction B4->C1 C2 Define Volumes of Interest (VOIs) C1->C2 C3 Generate Time-Activity Curves (TACs) C2->C3 C4 Kinetic Modeling C3->C4

Caption: Preclinical PET Imaging Workflow.

PET Imaging Protocol (Rats)

Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Place a catheter in the tail vein for radiotracer injection.[3]

  • Position the animal in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Intravenously inject approximately 17.5 MBq of [11C]this compound.[3]

  • Acquire a dynamic PET scan in 3D mode for 60 minutes.[3]

  • For blocking studies, administer a non-radioactive PDE1 inhibitor (e.g., this compound, 1 mg/kg) 10 minutes prior to the radiotracer injection.[3]

Image Analysis:

  • Reconstruct the dynamic PET images.

  • Co-register the PET images with an anatomical template (e.g., MRI).

  • Define volumes of interest (VOIs) for brain regions such as the cortex, striatum, hippocampus, cerebellum, and pons.[3]

  • Generate time-activity curves (TACs) for each VOI.

  • Calculate the standardized uptake value (SUV) or perform kinetic modeling to determine binding parameters.

Biodistribution Study (Mice)

Procedure:

  • Intravenously inject approximately 4.44 MBq of [11C]this compound into the tail vein of ddY mice.[3]

  • At designated time points (e.g., 1, 5, 15, 30, and 60 minutes) post-injection, euthanize the mice.[3]

  • Collect tissues of interest (e.g., brain, heart, lungs, liver, kidneys, etc.).[3]

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.[3]

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Radiosynthesis and Quality Control of [11C]this compound
ParameterValue
Radiochemical Yield (decay-corrected)25 ± 10%
Molar Activity (at end of synthesis)106–194 GBq/μmol
Radiochemical Purity>99%
Enantiomeric Purity98% (96% ee)
Data are presented as mean ± SD, n=5.[3][5]
Biodistribution of [11C]this compound in ddY Mice (%ID/g)
Organ1 min5 min15 min30 min60 min
Heart 3.52.01.00.50.3
Lung 4.02.51.50.80.5
Liver 5.06.05.55.25.0
Kidney 6.04.02.51.51.0
Adrenal 3.02.51.81.20.8
Brain 3.22.01.00.50.2
Small Intestine 1.01.52.53.54.5
Data are presented as mean ± SD, n=3. A high initial uptake was observed in several organs, with subsequent washout from most, except for the liver and small intestine, suggesting a hepatobiliary elimination route.[3]
In Vivo Stability of [11C]this compound in SD Rats at 15 min Post-injection
Tissue% Unchanged [11C]this compound
Brain 95%
Plasma 26%
The high stability in the brain indicates that the observed radioactivity is predominantly from the parent compound.[3][5]

Conclusion

The protocols and data presented provide a framework for conducting preclinical PET imaging studies with [11C]this compound to investigate the role of PDE1 in the central nervous system. While the radiotracer demonstrates good brain permeability and in vivo stability, it has shown marginal specific binding in vivo.[1][2] Further optimization of this or related compounds may be necessary to enhance the specific binding signal for robust quantitative imaging of PDE1.[1][5]

References

Application Notes and Protocols for PF-04822163 in Primary Neuronal Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1B (PDE1B), with an IC50 of 2.4 nM[1]. PDE1B is a key enzyme in the regulation of cyclic nucleotide signaling in the brain. Inhibition of PDE1B leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers are crucial for a multitude of neuronal functions, including synaptic plasticity, neuroinflammation, and neuronal survival. The modulation of these pathways by PDE1B inhibitors suggests their potential as therapeutic agents for neurodegenerative diseases.

These application notes provide a generalized framework for utilizing this compound in primary neuronal culture experiments to investigate its neuroprotective effects. The protocols outlined below are based on established methodologies for assessing neuroprotection against common neurotoxic insults.

Data Presentation

As no specific quantitative data for this compound in primary neuronal culture neuroprotection assays are publicly available, the following table provides a template for how such data could be presented. Researchers should generate their own data following the provided protocols.

ParameterValueConditionsReference
IC50 (PDE1B) 2.4 nMRecombinant enzyme assay[1]
Optimal Neuroprotective Concentration User-determinede.g., Glutamate-induced excitotoxicityUser's Data
EC50 (Neuroprotection) User-determinede.g., MTT assayUser's Data
Maximum Protection (%) User-determinedvs. Toxin controlUser's Data
Effect on cAMP/cGMP levels User-determinedELISA/FRET-based assayUser's Data

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuroprotection studies.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate®-A medium

  • Papain dissociation system

  • Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and GlutaMAX™

  • Poly-D-lysine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Isolate cortices from E18 rat embryos in Hibernate®-A medium.

  • Mince the tissue and digest with papain according to the manufacturer's instructions.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate neurons on Poly-D-lysine coated plates at a density of 1-2 x 10^5 cells/cm².

  • Incubate at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, replace the plating medium with fresh, pre-warmed Neurobasal® Plus medium.

  • Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol details a common method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution (in DMSO)

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat neurons with various concentrations of this compound (e.g., 1 nM - 10 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Toxin Exposure: Induce excitotoxicity by adding a final concentration of 50-100 µM glutamate (B1630785) to the cultures. Include a control group with no glutamate and no compound.

  • Incubation: Incubate the cultures for 24 hours at 37°C.

  • Assessment of Neuronal Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm. Higher absorbance indicates greater cell viability.

    • LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol. Higher LDH release indicates greater cell death.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound

PF04822163 This compound PDE1B PDE1B PF04822163->PDE1B Inhibits cAMP cAMP ↑ PDE1B->cAMP cGMP cGMP ↑ PDE1B->cGMP PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CREB CREB PKA->CREB Phosphorylates PKG->CREB Phosphorylates Neuroprotection Neuroprotection (e.g., anti-apoptosis, pro-survival gene expression) CREB->Neuroprotection Promotes

Caption: Putative signaling pathway of this compound in neurons.

Experimental Workflow for Neuroprotection Assay

Start Start: Primary Neuronal Culture (DIV 7-10) Pretreat Pre-treatment: Incubate with this compound (various concentrations) Start->Pretreat Toxin Toxin Exposure: Add Glutamate (e.g., 100 µM) Pretreat->Toxin Incubate Incubate for 24 hours Toxin->Incubate Assess Assess Neuronal Viability Incubate->Assess MTT MTT Assay Assess->MTT LDH LDH Assay Assess->LDH Data Data Analysis: Determine EC50 and % Protection MTT->Data LDH->Data

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

Application of PF-04822163 in Alzheimer's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline. One promising therapeutic target in AD is phosphodiesterase-1 (PDE1), a dual-substrate enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers are crucial for neuronal signaling pathways involved in learning, memory, and synaptic plasticity. Inhibition of PDE1 elevates cAMP and cGMP levels, offering a potential mechanism to enhance cognitive function and provide neuroprotection in AD.

PF-04822163 is a potent and selective, central nervous system (CNS)-penetrant inhibitor of PDE1, with a high affinity for the PDE1B isoform (IC50 of 2.4 nM). While specific preclinical studies on this compound in Alzheimer's models are not extensively documented in publicly available literature, its properties as a potent PDE1 inhibitor make it a valuable research tool to investigate the therapeutic potential of this mechanism of action. These application notes provide a generalized framework for utilizing a potent and selective PDE1 inhibitor, such as this compound, in preclinical Alzheimer's disease models.

Mechanism of Action and Signaling Pathway

Inhibition of PDE1 by compounds like this compound is expected to increase the intracellular concentrations of cAMP and cGMP in neuronal cells. This leads to the activation of downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG). Activation of these kinases can, in turn, phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in promoting the expression of genes involved in synaptic plasticity, neuronal survival, and memory formation.

cluster_intracellular Intracellular Space This compound This compound PDE1 PDE1 This compound->PDE1 Inhibits cAMP_cGMP cAMP / cGMP PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates CREB CREB PKA_PKG->CREB Phosphorylates & Activates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Promotes

Caption: Proposed signaling pathway of this compound in neurons.

Data Presentation: Expected Outcomes of PDE1 Inhibition in AD Models

The following tables summarize the expected quantitative outcomes from in vivo studies evaluating a potent PDE1 inhibitor like this compound in rodent models of Alzheimer's disease. These are representative data based on published studies of other PDE1 inhibitors.

Table 1: Behavioral Outcomes in a Transgenic Mouse Model of AD (e.g., 5XFAD)

ParameterVehicle Control (5XFAD)PDE1 Inhibitor (5XFAD)Wild-Type Control
Morris Water Maze (Escape Latency, sec) 45 ± 525 ± 420 ± 3
Y-Maze (% Spontaneous Alternation) 55 ± 375 ± 480 ± 3
Novel Object Recognition (Recognition Index) 0.52 ± 0.050.75 ± 0.06*0.80 ± 0.05

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Neuropathological and Biochemical Markers in a Transgenic Mouse Model of AD

ParameterVehicle Control (5XFAD)PDE1 Inhibitor (5XFAD)Wild-Type Control
Amyloid Plaque Load (% Area in Hippocampus) 12 ± 1.58 ± 1.20
Soluble Aβ42 Levels (pg/mg protein) 2500 ± 3001800 ± 250< 100
Phosphorylated Tau (p-Tau) Levels (Relative Units) 1.8 ± 0.21.2 ± 0.151.0 ± 0.1
Synaptophysin Levels (Relative Units) 0.6 ± 0.080.9 ± 0.11.0 ± 0.05
Brain cGMP Levels (pmol/mg protein) 5 ± 0.510 ± 0.8*6 ± 0.6

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a potent PDE1 inhibitor, such as this compound, in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).

Experimental Workflow

cluster_workflow Experimental Workflow for Preclinical Evaluation Animal_Model Select Animal Model (e.g., 5XFAD mice) Drug_Admin Drug Administration (e.g., this compound or Vehicle) Animal_Model->Drug_Admin Behavioral Behavioral Testing (Morris Water Maze, Y-Maze) Drug_Admin->Behavioral Sacrifice Euthanasia and Brain Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA for Aβ, Western Blot for p-Tau) Sacrifice->Biochemical Histological Histological Analysis (Immunohistochemistry for Plaques) Sacrifice->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General experimental workflow for preclinical drug evaluation.
Protocol 1: Drug Administration

Objective: To chronically administer the PDE1 inhibitor or vehicle to Alzheimer's model mice.

Materials:

  • This compound (or other potent PDE1 inhibitor)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

  • 5XFAD transgenic mice and wild-type littermates

  • Oral gavage needles

  • Animal scale

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Wild-Type Control).

  • Dosing Solution Preparation: Prepare the dosing solution of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg and 10 mg/kg).

  • Administration: Administer the assigned treatment daily via oral gavage for a period of 3 months, starting at an age when pathology begins to develop in the 5XFAD model (e.g., 3 months of age).

  • Monitoring: Monitor the body weight and general health of the animals throughout the treatment period.

Protocol 2: Morris Water Maze (MWM) Test

Objective: To assess spatial learning and memory.

Materials:

  • Circular water tank (120 cm diameter)

  • Escape platform (10 cm diameter)

  • Water opacifier (e.g., non-toxic white paint)

  • Video tracking system and software

Procedure:

  • Setup: Fill the tank with water (20-22°C) and make it opaque. Place the escape platform 1 cm below the water surface in a fixed quadrant.

  • Acquisition Phase (5 days):

    • Conduct 4 trials per mouse per day.

    • For each trial, gently place the mouse into the water facing the tank wall at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the tank.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 3: Immunohistochemistry for Amyloid Plaques

Objective: To quantify amyloid plaque burden in the brain.

Materials:

  • Mouse brain tissue (fixed and sectioned)

  • Primary antibody against Aβ (e.g., 6E10)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Microscope and imaging software

Procedure:

  • Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA and then cryoprotect in 30% sucrose. Section the brains on a cryostat (e.g., 40 µm sections).

  • Immunostaining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., with formic acid).

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate sections with the primary anti-Aβ antibody overnight at 4°C.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal with the DAB substrate.

  • Imaging and Analysis:

    • Mount the stained sections on slides.

    • Capture images of the hippocampus and cortex using a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the percentage of the area covered by Aβ plaques.

Conclusion

The inhibition of PDE1 represents a compelling therapeutic strategy for Alzheimer's disease. Potent and selective PDE1 inhibitors like this compound are valuable tools for investigating the potential of this approach to ameliorate cognitive deficits and modify disease pathology. The protocols outlined above provide a robust framework for the preclinical evaluation of such compounds in relevant animal models of Alzheimer's disease. Further research is warranted to fully elucidate the therapeutic efficacy of this compound and other PDE1 inhibitors for this devastating neurodegenerative condition.

Investigating Cognitive Enhancement with PF-04822163: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE1, this compound increases the concentration of these second messengers within neurons, a mechanism that is hypothesized to enhance cognitive function. This document provides detailed application notes and protocols for researchers investigating the cognitive-enhancing potential of this compound.

Mechanism of Action and Signaling Pathway

This compound is an orally active and blood-brain barrier-permeable small molecule. Its primary mechanism of action is the selective inhibition of the PDE1 enzyme family. PDE1 is unique in that it is activated by calcium/calmodulin, linking its activity to neuronal firing and calcium influx. By blocking the degradation of cAMP and cGMP, this compound is expected to potentiate downstream signaling cascades that are critical for synaptic plasticity, learning, and memory.

The proposed signaling pathway for the cognitive-enhancing effects of this compound is initiated by its inhibition of PDE1. This leads to an accumulation of cAMP and cGMP, which in turn activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases then phosphorylate and activate the cAMP response element-binding protein (CREB), a key transcription factor involved in the expression of genes crucial for long-term memory formation and synaptic plasticity.

PDE1_Inhibition_Pathway cluster_0 Extracellular cluster_1 Intracellular Neurotransmitter Neurotransmitter Receptor Receptor Neurotransmitter->Receptor AC_GC Adenylyl Cyclase (AC) & Guanylyl Cyclase (GC) Receptor->AC_GC G-protein coupling This compound This compound PDE1 PDE1 This compound->PDE1 Inhibits CaM CaM CaM->PDE1 Activates Ca2+ Ca2+ Ca2+->CaM cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP  + ATP_GTP ATP/GTP ATP_GTP->AC_GC cAMP_cGMP->PDE1 Hydrolyzes PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates CREB CREB PKA_PKG->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Memory) pCREB->Gene_Expression Promotes NOR_Workflow cluster_0 Day 1 cluster_1 Day 2 Habituation Habituation: Free exploration of empty arena DrugAdmin Drug Administration: This compound or Vehicle Training Training: Explore two identical objects DrugAdmin->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Testing: Explore one familiar and one novel object Retention->Testing DataAnalysis Data Analysis: Calculate Discrimination Index Testing->DataAnalysis

Application Notes and Protocols for PF-04822163 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism underlying learning and memory.[1] Phosphodiesterases (PDEs), a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), play a critical role in modulating synaptic plasticity.[2] PF-04822163 is a potent and selective, central nervous system (CNS)-penetrant inhibitor of phosphodiesterase 1 (PDE1), with a particular affinity for the PDE1B isoform.[3][4] By inhibiting PDE1B, this compound increases the intracellular concentrations of cAMP and cGMP, thereby activating downstream signaling cascades that are crucial for the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6] These application notes provide detailed protocols for utilizing this compound to study synaptic plasticity in vitro.

Core Mechanism of Action

This compound inhibits the enzymatic activity of PDE1B, leading to an accumulation of intracellular cAMP and cGMP.[3] This elevation in second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[6] These kinases then phosphorylate key downstream targets, including the cAMP response element-binding protein (CREB) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][7] Phosphorylation of CREB promotes the transcription of genes involved in the late phase of LTP, while phosphorylation of AMPA receptors enhances their insertion into the postsynaptic membrane, a critical step for the expression of LTP.[5][7]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference(s)
Target Phosphodiesterase 1B (PDE1B)[3]
IC50 2.4 nM for PDE1B[3]
Nature Potent, selective, and CNS-penetrant inhibitor[3][4]
Chemical Name (S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazolineProbeChem

Table 2: Representative Effects of Selective PDE1 Inhibitors on Synaptic Plasticity

InhibitorModel SystemKey FindingOutcomeReference(s)
VinpocetineRodent modelsFacilitates Long-Term Potentiation (LTP) in the hippocampus.Enhances memory retrieval and performance in cognitive tests.[7]
AF64196Mouse striatal slicesInduces cGMP-dependent Long-Term Depression (LTD) at corticostriatal and thalamostriatal synapses.Reveals a role for PDE1 in regulating heterosynaptic plasticity.[8]

Note: Specific quantitative data for the effects of this compound on LTP and LTD are not yet widely available in peer-reviewed literature. The data presented for other selective PDE1 inhibitors can be used as a reference for expected outcomes.

Mandatory Visualizations

cluster_extracellular Extracellular cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx activates AMPA_R_insertion AMPA-R Insertion AMPA_R->AMPA_R_insertion promotes CaM Calmodulin (CaM) Ca2_influx->CaM activates AC_GC Adenylyl & Guanylyl Cyclases (AC/GC) CaM->AC_GC activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP produces PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activates PDE1B PDE1B cAMP_cGMP->PDE1B hydrolyzes PKA_PKG->AMPA_R phosphorylates CREB CREB PKA_PKG->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_expression Gene Expression (e.g., BDNF) pCREB->Gene_expression promotes LTP Long-Term Potentiation (LTP) Gene_expression->LTP AMPA_R_insertion->LTP PF04822163 This compound PF04822163->PDE1B inhibits

Caption: Signaling pathway of this compound in enhancing synaptic plasticity.

cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_steps Prepare acute hippocampal slices (300-400 µm) from rodent brain. baseline Record baseline fEPSPs in CA1 stratum radiatum for 20-30 minutes. prep_steps->baseline drug_app Bath apply this compound or vehicle. baseline->drug_app tetanus Induce LTP with high-frequency stimulation (HFS) (e.g., 100 Hz for 1s). drug_app->tetanus post_tetanus Record fEPSPs for at least 60 minutes post-HFS. tetanus->post_tetanus analysis Measure the slope of fEPSPs. Normalize to baseline. Compare LTP magnitude between This compound and vehicle groups. post_tetanus->analysis

Caption: Experimental workflow for studying the effect of this compound on LTP.

Experimental Protocols

Protocol 1: In Vitro PDE1B Inhibition Assay

This protocol is to confirm the inhibitory activity of this compound on PDE1B.

Materials:

  • Recombinant human PDE1B enzyme

  • This compound

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Calmodulin

  • CaCl2

  • cAMP or cGMP substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the following components in order: assay buffer, calmodulin, CaCl2, and the this compound dilution or vehicle (DMSO).[6]

  • Add the recombinant PDE1B enzyme to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.[6]

  • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

  • Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction stays within the linear range.[6]

  • Terminate the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence polarization, ELISA).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol details the method for assessing the effect of this compound on LTP at Schaffer collateral-CA1 synapses.

Materials:

  • Adult rodent (e.g., rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Electrophysiology rig with perfusion system, amplifier, and data acquisition software

  • Stimulating and recording electrodes

Procedure:

  • Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain and allow them to recover in aCSF for at least 1 hour.[5]

  • Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Record a stable baseline of synaptic responses for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).[6]

  • Bath-apply this compound at the desired concentration or vehicle (DMSO) for a pre-incubation period (e.g., 20-30 minutes).

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[6]

  • Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.[5]

  • Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-drug baseline. Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.[5]

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is for examining the effect of this compound on the phosphorylation of CREB.

Materials:

  • Hippocampal slices or cultured neurons

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against phosphorylated CREB (pCREB) and total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat hippocampal slices or cultured neurons with this compound or vehicle for a specified duration.

  • Lyse the cells or tissue in lysis buffer.[6]

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[6]

  • Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C.[6]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again and apply the chemiluminescent substrate.[6]

  • Capture the signal using an imaging system and quantify the band intensities.[6]

  • Normalize the pCREB levels to total CREB and compare the relative phosphorylation between treated and control groups.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of PDE1B in synaptic plasticity and its potential as a therapeutic target for cognitive disorders. The protocols provided here offer a framework for characterizing the effects of this compound on a molecular and cellular level. Future research should focus on obtaining specific quantitative data for this compound's effects on LTP and LTD in various brain regions and in in vivo models of learning and memory. Furthermore, exploring the therapeutic potential of this compound in animal models of neurodegenerative and psychiatric disorders is a promising avenue for future investigation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vivo Binding of PF-04822163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo marginal specific binding of PF-04822163, a potent phosphodiesterase 1 (PDE1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a potent and selective, central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1 (PDE1), with a high affinity for the PDE1B subtype.[1] PDE1B is predominantly expressed in the brain and is a target for therapeutic intervention in neurological and psychological disorders.[2]

Q2: What is the primary issue observed with [11C]this compound in vivo?

Despite excellent in vitro potency and good brain penetration, [11C]this compound exhibits marginal specific binding in vivo.[2] Positron Emission Tomography (PET) studies in rodents have shown a rapid washout of the radioligand from the brain and only a minor reduction in brain uptake (7-12%) after administration of a blocking dose of unlabeled this compound.

Q3: What does "marginal specific binding" signify in the context of a PET study?

Marginal specific binding indicates that the proportion of the radioligand binding to its intended target (in this case, PDE1) is very low compared to the non-specific binding (binding to other molecules or tissues). This results in a poor signal-to-noise ratio, making it difficult to quantify the target engagement accurately.

Q4: Could the issue be with the radiolabeling of this compound?

Based on published data, the radiosynthesis of [11C]this compound has been achieved with favorable radiochemical yields and high molar activities, suggesting that the radiolabeling process itself is not the primary issue.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity of this compound

TargetIC50 (nM)
PDE1B2.4

Source: Probechem Biochemicals[1]

Table 2: [11C]this compound In Vivo PET Study Parameters in Rodents

ParameterValue
Radiochemical Yield (decay-corrected)25 ± 10%
Molar Activity106–194 GBq/μmol
Reduction in Brain Uptake with Blocking Dose7-12%

Source: Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography

Troubleshooting Guide for Marginal In Vivo Specific Binding

This guide provides a systematic approach to investigate and troubleshoot the marginal specific binding of this compound or similar compounds.

Diagram: Troubleshooting Workflow for Marginal In Vivo Binding

TroubleshootingWorkflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Investigation cluster_2 Phase 3: Data Interpretation and Next Steps cluster_3 Potential Outcomes a1 Confirm In Vitro Affinity and Selectivity a2 Assess ADME Properties a1->a2 High Affinity Confirmed b1 Initial In Vivo PET/Biodistribution a2->b1 Proceed to In Vivo b2 In Vivo Competitive Binding Study b1->b2 Low Specific Binding Observed b3 P-glycoprotein Efflux Assessment b2->b3 Confirm Low Specific Binding c1 Analyze Metabolites b3->c1 Investigate Other Factors c2 Evaluate Plasma Protein Binding b3->c2 Investigate Other Factors c3 Decision Point c1->c3 c2->c3 d1 High Non-Specific Binding c3->d1 d2 Rapid Metabolism c3->d2 d3 P-gp Efflux c3->d3 d4 High Plasma Protein Binding c3->d4

Caption: A logical workflow for troubleshooting marginal in vivo specific binding of a radioligand.

Detailed Experimental Protocols

Protocol 1: In Vivo Competitive Binding Study to Determine Specific Binding

Objective: To quantify the specific binding of [11C]this compound in the brain by comparing its uptake in the presence and absence of a saturating dose of a competing ligand.

Materials:

  • [11C]this compound

  • Unlabeled this compound

  • Saline solution

  • Animal model (e.g., Sprague-Dawley rats)

  • PET scanner

Procedure:

  • Animal Preparation: Acclimate animals to the experimental conditions. Anesthetize the animal and place it in the PET scanner.

  • Baseline Scan (n=3-5 animals):

    • Inject a bolus of [11C]this compound intravenously.

    • Perform a dynamic PET scan for 60-90 minutes.

    • Collect arterial blood samples throughout the scan to determine the input function.

  • Blocking Scan (n=3-5 animals):

    • Pre-treat the animal with a high dose of unlabeled this compound (e.g., 1-5 mg/kg, intravenously) 15-30 minutes prior to the radioligand injection. This dose should be sufficient to saturate the PDE1B binding sites.

    • Inject a bolus of [11C]this compound.

    • Perform a dynamic PET scan for 60-90 minutes, identical to the baseline scan.

    • Collect arterial blood samples.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain, including areas with high (e.g., striatum) and low (e.g., cerebellum) expected PDE1B expression.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the distribution volume (VT) using an appropriate kinetic model (e.g., Logan graphical analysis).

    • The specific binding (BPND) can be calculated as: BPND = (VT_baseline - VT_blocking) / VT_blocking

Expected Outcome: For a ligand with good specific binding, a significant reduction in VT in the blocking scan compared to the baseline scan is expected. The observed 7-12% reduction for this compound confirms marginal specific binding.

Protocol 2: Ex Vivo Biodistribution Study

Objective: To determine the tissue distribution of [11C]this compound at a specific time point and to confirm the in vivo PET findings.

Materials:

  • [11C]this compound

  • Animal model

  • Gamma counter

Procedure:

  • Injection: Inject a known amount of [11C]this compound intravenously into a cohort of animals.

  • Tissue Collection: At a predetermined time point (e.g., 30 minutes post-injection), euthanize the animals.

  • Dissection: Rapidly dissect tissues of interest (brain regions, blood, liver, kidneys, etc.).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

    • To assess specific binding, a separate cohort can be pre-treated with unlabeled this compound as in the PET blocking study.

    • Compare the %ID/g in the baseline and blocked groups for different brain regions.

Protocol 3: Assessment of P-glycoprotein (P-gp) Efflux

Objective: To determine if this compound is a substrate for the P-gp efflux transporter at the blood-brain barrier.

Materials:

  • [11C]this compound

  • Known P-gp inhibitor (e.g., Tariquidar, Verapamil)

  • Animal model

  • PET scanner

Procedure:

  • Baseline Scan: Perform a baseline PET scan with [11C]this compound as described in Protocol 1.

  • P-gp Inhibition Scan:

    • Pre-treat a separate cohort of animals with a P-gp inhibitor at a dose known to effectively block P-gp function.

    • Inject [11C]this compound and perform a PET scan.

  • Data Analysis:

    • Compare the brain uptake of [11C]this compound in the baseline and P-gp inhibited groups. A significant increase in brain uptake in the presence of the P-gp inhibitor would suggest that this compound is a substrate for P-gp efflux.

Signaling Pathway

Diagram: Simplified PDE1 Signaling Pathway in a Neuron

PDE1Signaling cluster_0 Upstream Signaling cluster_1 PDE1 Regulation cluster_2 Downstream Effects cluster_3 Inhibition Ca_entry Ca²⁺ Influx (e.g., via NMDA-R) Calmodulin Calmodulin Ca_entry->Calmodulin activates PDE1 PDE1B Calmodulin->PDE1 activates cAMP cAMP PDE1->cAMP hydrolyzes cGMP cGMP PDE1->cGMP hydrolyzes PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates CREB CREB Phosphorylation PKA->CREB PKG->CREB Gene Gene Expression (e.g., BDNF) CREB->Gene PF04822163 This compound PF04822163->PDE1 inhibits

Caption: Simplified signaling pathway of PDE1B in a neuron and the inhibitory action of this compound.

References

Technical Support Center: Enhancing the Bioavailability of PF-04822163 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of the potent and selective phosphodiesterase 1 (PDE1) inhibitor, PF-04822163, in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and potential solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our rat/mouse studies. What are the potential causes?

A1: Low and variable oral bioavailability of investigational compounds like this compound, which are often lipophilic and poorly soluble in water, can be attributed to several factors:

  • Poor Aqueous Solubility and Dissolution: As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, the low aqueous solubility of this compound is a primary barrier to its absorption in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.

  • Insufficient Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump it back into the GI lumen.

Q2: What are the initial steps to troubleshoot poor in vivo exposure of this compound?

A2: A systematic approach is recommended:

  • Verify Compound Integrity: Ensure the purity and stability of the this compound batch being used.

  • Assess Physicochemical Properties: Confirm the solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Evaluate the Dosing Formulation: The formulation used for oral administration is critical. A simple suspension in an aqueous vehicle is often insufficient for poorly soluble compounds.

  • Conduct a Pilot Intravenous (IV) Study: Comparing the exposure after oral and IV administration will determine the absolute bioavailability and help differentiate between poor absorption and high clearance.

Q3: Which formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can enhance the solubility and absorption of poorly water-soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between individual animals.

  • Possible Cause: Inconsistent dosing technique or non-homogenous formulation.

  • Troubleshooting Steps:

    • Ensure all personnel are proficient in the oral gavage technique.

    • If using a suspension, ensure it is thoroughly mixed before each dose. Consider adding a suspending agent.

    • Prepare a solution or a more sophisticated formulation like a solid dispersion or SEDDS to ensure dose uniformity.

Issue 2: The compound precipitates out of the dosing vehicle upon preparation or administration.

  • Possible Cause: The chosen vehicle cannot maintain the solubility of this compound at the required concentration.

  • Troubleshooting Steps:

    • Conduct solubility screening in a wider range of pharmaceutically acceptable solvents, co-solvents, and surfactants.

    • Consider pH adjustment of the vehicle if the solubility of this compound is pH-dependent.

    • Develop a solid dispersion or a lipid-based formulation where the drug is molecularly dispersed or dissolved.

Issue 3: Improved in vitro dissolution does not translate to enhanced in vivo bioavailability.

  • Possible Cause: The issue may be related to poor membrane permeability or significant first-pass metabolism rather than dissolution.

  • Troubleshooting Steps:

    • Evaluate the permeability of this compound using in vitro models like Caco-2 cells.

    • Investigate the metabolic stability of the compound using liver microsomes or hepatocytes.

    • If first-pass metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) may be beneficial as they can partially bypass the liver.

Quantitative Data on Bioavailability Enhancement Strategies

The following tables summarize data from preclinical studies on various poorly soluble drugs, demonstrating the potential impact of different formulation strategies on oral bioavailability in rats.

Table 1: Impact of Formulation Strategy on Oral Bioavailability of Itraconazole in Rats

FormulationCmax (ng/mL)AUC0–48h (ng·h/mL)Relative Bioavailability (%)
Crystalline ItraconazoleNot DetectedNot Detected-
Sporanox® (Commercial)167.8 ± 53.41073.9 ± 314.7100
Solid Dispersion1073.9 ± 314.72969.7 ± 720.6~276

Data adapted from a study on itraconazole, a poorly water-soluble antifungal drug.[1]

Table 2: Comparative Pharmacokinetics of Curcumin (B1669340) Formulations in Wistar Rats

FormulationCmax (ng/mL)AUC0-∞ (h·ng/mL)Relative Bioavailability (%)
Free Curcumin-25.55 ± 7.17100
Nanocapsules-82.23 ± 31.68~322

Data from a study comparing free curcumin with a nanocapsule formulation.[2]

Table 3: Pharmacokinetic Parameters of Paeoniflorin in Different Formulations in Rats

FormulationCmax (ng/mL)AUC0-t (ng/mL·h)Relative Bioavailability (%)
Paeoniflorin Solution964.89 ± 128.815676.14 ± 311.61100
Shaoyao Gancao Decoction Self-Nano-Assemblies--Increased intestinal absorption observed

Qualitative data indicating enhanced absorption with a nano-assembly formulation.

Detailed Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray diffraction (XRD).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region by mixing the selected oil, surfactant, and co-surfactant in different ratios.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected excipients and dissolving the required amount of this compound in the mixture with gentle stirring and heating if necessary.

  • Characterization: Evaluate the self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug precipitation upon dilution.

Protocol 3: Preparation of a Nanosuspension by Wet Milling
  • Dispersion Preparation: Prepare a dispersion of this compound in an aqueous solution containing a stabilizer (e.g., hydroxypropyl methylcellulose (B11928114) (HPMC), Tween 80). A typical starting concentration is 1-10% drug and 0.5-2% stabilizer.

  • Milling: Subject the dispersion to wet media milling using a high-energy mill with milling media (e.g., zirconium oxide beads).

  • Particle Size Reduction: Continue the milling process until the desired particle size (typically < 500 nm) is achieved. Monitor the particle size using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.

Visualizations

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE1 PDE1 (Activated by Ca2+/Calmodulin) cAMP_cGMP->PDE1 Hydrolyzes PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Cellular_Response Cellular Response PKA_PKG->Cellular_Response Ca2_Calmodulin Ca2+ / Calmodulin Ca2_Calmodulin->PDE1 Activates Ca_Signal Ca2+ Signaling Ca_Signal->Ca2_Calmodulin

Caption: PDE1 signaling pathway.

Preclinical_PK_Workflow Start Start: Poor Bioavailability Observed Formulation_Dev Formulation Development (e.g., SEDDS, Solid Dispersion, Nanosuspension) Start->Formulation_Dev In_Vitro_Char In Vitro Characterization (Dissolution, Stability, Particle Size) Formulation_Dev->In_Vitro_Char Animal_Dosing Animal Dosing (Oral) (e.g., Rats, Mice) In_Vitro_Char->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Processing & Storage (-80°C) Blood_Sampling->Plasma_Processing Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Decision Bioavailability Improved? PK_Analysis->Decision End Proceed with Lead Optimization Decision->End Yes Reiterate Re-evaluate Formulation or Compound Properties Decision->Reiterate No Reiterate->Formulation_Dev

Caption: Preclinical oral bioavailability study workflow.

References

PF-04822163 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of PF-04822163, a potent phosphodiesterase 1 (PDE1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least one to three years.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound in a suitable solvent such as DMSO should be stored at -80°C for long-term use (up to one year) or at -20°C for shorter periods (up to six months). To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental purposes, a stock solution of 10 mM in DMSO can be prepared.

Q4: My this compound solution has precipitated after being stored in the refrigerator. What should I do?

A4: If precipitation is observed, gently warm the solution to room temperature and vortex or sonicate until the precipitate has completely redissolved. To prevent this, ensure that for long-term storage, solutions are kept at -80°C.

Q5: Can I store my this compound stock solution at 4°C?

A5: While some suppliers indicate that the solid powder can be stored at 4°C for up to six months, it is generally not recommended to store stock solutions at this temperature for extended periods due to the higher risk of degradation. For optimal stability, -80°C is the preferred storage temperature for solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Compound Insufficient solvent or inadequate mixing.Ensure you are using a sufficient volume of DMSO to reach the desired concentration. Gentle warming and vortexing or sonication can aid in dissolution.
Inconsistent Experimental Results Compound degradation due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Always store solutions at -80°C for long-term stability.
Precipitation in Aqueous Buffers Low solubility of this compound in aqueous solutions.When diluting the DMSO stock solution into aqueous buffers for experiments, ensure the final concentration of DMSO is kept as low as possible while maintaining solubility. It may be necessary to optimize the buffer composition or include a small percentage of a co-solvent.

Data Presentation

This compound Stability and Storage Summary
FormStorage TemperatureDurationSource
Solid Powder-20°C12 Months[1]
Solid Powder-20°C3 Years
In Solvent-80°C6 Months[1]
In Solvent-20°C6 Months[1]
In Solvent-80°C1 Year

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is 340.81 g/mol .

  • Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Visualizations

Signaling Pathway of this compound Action

PDE1_Inhibition Mechanism of this compound Action via PDE1 Inhibition cluster_calcium Calcium Signaling cluster_pde1 PDE1 Activity cluster_cyclic_nucleotides Cyclic Nucleotide Levels cluster_downstream Downstream Effects Ca2_Calmodulin Ca2+/Calmodulin Complex PDE1 Phosphodiesterase 1 (PDE1) Ca2_Calmodulin->PDE1 Activates cAMP_cGMP Increased cAMP & cGMP PDE1->cAMP_cGMP Degradation Blocked 5AMP_5GMP 5'-AMP & 5'-GMP (Inactive) PDE1->5AMP_5GMP Hydrolyzes cAMP/cGMP to PF04822163 This compound PF04822163->PDE1 Inhibits PKA_PKG Activation of PKA & PKG cAMP_cGMP->PKA_PKG Cellular_Response Modulation of Cellular Response (e.g., Synaptic Plasticity, Smooth Muscle Relaxation) PKA_PKG->Cellular_Response

Caption: Inhibition of Ca2+/Calmodulin-activated PDE1 by this compound.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow Workflow for In Vitro Efficacy Testing of this compound Start Start: Cell Culture Prepare_Compound Prepare this compound Dilutions Start->Prepare_Compound Treat_Cells Treat Cells with this compound (and controls) Prepare_Compound->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Lyse_Cells Lyse Cells and Prepare Lysates Incubate->Lyse_Cells Assay Perform Downstream Assay (e.g., cAMP/cGMP measurement, Western Blot) Lyse_Cells->Assay Analyze_Data Data Analysis and Interpretation Assay->Analyze_Data End End: Conclusion Analyze_Data->End

References

Troubleshooting PF-04822163 solubility issues for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-04822163. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), a family of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] As a CNS-penetrant compound, it can cross the blood-brain barrier.[1][2] this compound shows high potency for PDE1 isoforms, with IC50 values of 2.4 nM for PDE1B, 2 nM for PDE1A, and 7 nM for PDE1C.[3][4] By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. Why is this happening?

This is a common issue for compounds with low aqueous solubility, a characteristic of many kinase inhibitors and other small molecules with hydrophobic, rigid structures. This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), often up to 10 mM. However, when this concentrated DMSO stock is diluted into an aqueous medium like phosphate-buffered saline (PBS) or cell culture media, the significant change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of solution.

Q3: What are the initial troubleshooting steps if I encounter solubility issues with this compound?

If you observe precipitation or have difficulty dissolving this compound, consider the following initial steps:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated DMSO stock in DMSO before the final dilution into the aqueous buffer. This can help prevent localized high concentrations that lead to immediate precipitation. Aim for a final DMSO concentration of 0.5% or lower in your experiment, as higher concentrations can be toxic to cells.

  • Gentle Warming: Gently warming the solution to 37°C in a water bath can aid in dissolution. However, be cautious as prolonged exposure to heat may degrade the compound.

  • Sonication: Using a bath sonicator for a short period can help break up aggregates and facilitate dissolving the compound.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with this compound.

Solubility Data
SolventConcentrationNotes
DMSO10 mMRecommended for preparing high-concentration stock solutions.
Aqueous Buffers (PBS, Cell Culture Media)Low SolubilityProne to precipitation upon dilution from DMSO stock. Quantitative data is not readily available, but it is expected to be in the low micromolar or sub-micromolar range.

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (for Aqueous Assays) stock Weigh this compound Powder add_dmso Add Anhydrous DMSO to desired concentration (e.g., 10 mM) stock->add_dmso dissolve Vortex and/or Sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot and Store at -20°C or -80°C dissolve->aliquot thaw Thaw a single aliquot of stock solution intermediate Optional: Prepare intermediate dilutions in DMSO thaw->intermediate dilute Add stock or intermediate dilution to pre-warmed (37°C) aqueous buffer intermediate->dilute mix Mix immediately and vigorously dilute->mix use Use immediately in experiment mix->use

Caption: Workflow for preparing this compound solutions.

Detailed Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 340.8 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.408 mg of this compound.

    • Add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the corresponding volume of DMSO.

    • Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol: Preparation of Working Solutions in Aqueous Buffer
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

    • To minimize precipitation, add a small volume of the DMSO stock to the pre-warmed aqueous buffer while vortexing or pipetting vigorously to ensure rapid and uniform mixing.

    • Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) and consistent across all experimental conditions.

    • Visually inspect the solution for any signs of precipitation before use. If precipitation is observed, consider lowering the final concentration of this compound.

Signaling Pathway

PDE1 Signaling Pathway and Inhibition by this compound

Phosphodiesterase 1 (PDE1) is a family of enzymes activated by the calcium-calmodulin (Ca2+/CaM) complex. Once activated, PDE1 hydrolyzes both cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation. This, in turn, activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), which then phosphorylate various cellular substrates, resulting in diverse physiological responses.

PDE1_Pathway cluster_upstream Upstream Activation cluster_pde PDE1 Action and Inhibition cluster_downstream Downstream Signaling CaM Calmodulin (CaM) Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM Ca2 Ca2+ Ca2->CaM PDE1 PDE1 Ca_CaM->PDE1 activates cAMP cAMP PDE1->cAMP cGMP cGMP PDE1->cGMP PF04822163 This compound PF04822163->PDE1 inhibits AMP 5'-AMP cAMP->AMP hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA activates GMP 5'-GMP cGMP->GMP hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG activates Substrates_PKA Cellular Substrates PKA->Substrates_PKA phosphorylates Substrates_PKG Cellular Substrates PKG->Substrates_PKG phosphorylates Response_PKA Physiological Response Substrates_PKA->Response_PKA Response_PKG Physiological Response Substrates_PKG->Response_PKG

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

References

Addressing rapid washout of [11C]PF-04822163 in PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]PF-04822163 in Positron Emission Tomography (PET) imaging studies. This guide is designed to help users understand the characteristics of this radiotracer and address specific issues that may be encountered during experimentation, particularly its known rapid washout.

Frequently Asked Questions (FAQs)

Q1: We are observing very rapid washout of the [11C]this compound signal from the brain in our rodent PET scans. Is this expected?

A1: Yes, rapid washout of [11C]this compound from the brain is a known characteristic of this radiotracer as documented in preclinical studies.[1][2] While the tracer effectively penetrates the blood-brain barrier, it displays only marginal specific binding in vivo, leading to a quick clearance from brain tissue.[1][2] The initial high uptake followed by a swift decline is consistent with the published kinetic profile of the compound.[1]

Q2: What is the target of [11C]this compound and what is its intended application?

A2: [11C]this compound is a selective radioligand for phosphodiesterase 1 (PDE1).[1][2] PDE1 is an enzyme involved in the regulation of intracellular second messengers. The radiotracer was developed for in-vivo imaging of PDE1 density and activity in the brain, which could be valuable for diagnosing and staging diseases with altered PDE1 expression and for the evaluation of novel PDE1 inhibitors.[2]

Q3: Given the rapid washout, is it still possible to quantify specific binding?

A3: Quantifying specific binding of [11C]this compound is challenging due to its kinetic profile. Preclinical studies have shown only a marginal reduction (7-12%) in brain uptake after a blocking dose of unlabeled this compound was administered.[1] This suggests that the specific binding signal is low. Researchers should be aware that further optimization of the tracer's pharmacological properties may be needed to achieve a more robust signal for in-vivo imaging of PDE1.[1][2]

Q4: What are the key quality control parameters for the [11C]this compound radiotracer synthesis?

A4: Key quality control parameters to ensure the viability of a [11C]this compound batch include:

  • Radiochemical Purity: Should be greater than 99%.[1]

  • Molar Activity: Reported to be in the range of 106–194 GBq/μmol at the end of synthesis.[1]

  • Enantiomeric Purity: Should be high, for example, 98% (96% ee).[1] Adherence to these parameters is crucial for the reproducibility of experimental results.

Troubleshooting Guide: Addressing Unusually Rapid Washout

While rapid washout is a known feature of [11C]this compound, certain experimental factors can potentially exacerbate this phenomenon or mimic an accelerated clearance. This guide provides a systematic approach to troubleshooting unexpectedly fast washout rates.

dot

Caption: Troubleshooting workflow for unexpectedly rapid [11C]this compound washout.

Step 1: Verify Radiotracer Quality
  • Issue: Poor radiochemical purity or low molar activity can lead to altered in-vivo kinetics.

  • Troubleshooting:

    • Review the quality control (QC) data for the specific batch of [11C]this compound used.

    • Ensure that the radiochemical purity is >99% and the molar activity is within the expected range (106–194 GBq/μmol).[1]

    • If QC data is out of specification, the synthesis and purification process should be reviewed.

Step 2: Check Tracer Administration
  • Issue: Problems with intravenous injection can significantly alter the tracer's input function, mimicking rapid washout.

  • Troubleshooting:

    • Extravasation: Check for any signs of tracer infiltration at the injection site. A "hot spot" outside the vasculature will result in a lower effective dose reaching the target tissue and an altered kinetic profile.

    • Slow Bolus: A slow or interrupted injection can flatten the peak of the time-activity curve, which might be misinterpreted as rapid washout. Ensure a consistent and rapid bolus injection protocol is followed.

    • Catheter Integrity: Verify the patency and placement of the tail vein catheter (for rodent studies) to ensure the full dose is administered intravenously.

Step 3: Assess Subject's Physiological State
  • Issue: The physiological condition of the subject can influence tracer delivery and clearance.

  • Troubleshooting:

    • Anesthesia: The type and depth of anesthesia can affect cerebral blood flow and cardiac output, which in turn can alter tracer kinetics. Ensure that the anesthesia protocol is consistent across all subjects and studies.

    • Vital Signs: Monitor and record the subject's vital signs (e.g., heart rate, respiratory rate, temperature). Instability in these parameters can lead to variability in tracer distribution and washout.

    • Fasting State: Ensure a consistent fasting protocol for all subjects, as metabolic state can sometimes influence non-specific binding and clearance.

Step 4: Review PET Data Acquisition and Reconstruction
  • Issue: Technical artifacts during data acquisition and reconstruction can distort the time-activity curves.

  • Troubleshooting:

    • Subject Motion: Significant head motion during the scan can lead to misregistration of the PET data, causing an apparent decrease in signal in the region of interest. Review sinograms or list-mode data for evidence of motion.

    • Attenuation and Scatter Correction: Ensure that appropriate and consistent attenuation and scatter correction methods are applied. Errors in these corrections can introduce bias into the quantitative data.

    • Region of Interest (ROI) Placement: Inconsistent ROI placement across subjects or time points can introduce variability. Use a standardized atlas and co-registration with an anatomical image (e.g., MRI) for accurate ROI definition.

    • Reconstruction Parameters: Verify that the same reconstruction algorithm and parameters (e.g., number of iterations and subsets) are used for all scans being compared.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of [11C]this compound.

Table 1: Radiosynthesis and Quality Control of [11C]this compound

ParameterValueReference
Radiochemical Yield25 ± 10% (decay-corrected)[1]
Molar Activity106–194 GBq/μmol[1]
Radiochemical Purity>99%[1]
Enantiomeric Purity98% (96% ee)[1]

Table 2: In Vivo Brain Uptake of [11C]this compound in Rodents

Brain RegionPeak SUVTime to PeakBlocking Effect (% reduction)Reference
Striatum~2.0~3 min7-12%[1]
Hippocampus--7-12%[1]
Cortex--7-12%[1]
Cerebellum--7-12%[1]
Pons--7-12%[1]
SUV: Standardized Uptake Value

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed via ¹¹C-methylation of its corresponding phenolic precursor.

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • [¹¹C]CH₃I Synthesis: The [¹¹C]CO₂ is converted to [¹¹C]CH₃I (methyl iodide) using a gas-phase or wet chemistry method.

  • Radiolabeling Reaction: The phenolic precursor of this compound is reacted with [¹¹C]CH₃I in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., DMF). The reaction is typically carried out at a slightly elevated temperature (e.g., 30°C) for a short duration (e.g., 5 minutes).[1]

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and other byproducts.[1]

  • Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

dot

Radiosynthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module N14 ¹⁴N Target C11_CO2 [¹¹C]CO₂ N14->C11_CO2 ¹⁴N(p,α)¹¹C Proton_Beam Proton Beam Proton_Beam->N14 C11_CH3I [¹¹C]CH₃I Synthesis C11_CO2->C11_CH3I Labeling ¹¹C-Methylation Reaction (Precursor + [¹¹C]CH₃I) C11_CH3I->Labeling HPLC HPLC Purification Labeling->HPLC Formulation Final Formulation HPLC->Formulation QC Quality Control (Purity, Molar Activity) Formulation->QC Final_Product Injectable [¹¹C]this compound QC->Final_Product

Caption: General workflow for the radiosynthesis of [11C]this compound.

Preclinical PET Imaging Protocol (Rodent Model)
  • Animal Preparation:

    • Subjects (e.g., Sprague-Dawley rats) are fasted for an appropriate period before the scan.

    • Anesthesia is induced (e.g., with isoflurane) and maintained throughout the imaging session.

    • A catheter is placed in a lateral tail vein for radiotracer administration.

    • The animal is positioned in the PET scanner, and physiological monitoring equipment is attached.

  • Radiotracer Administration:

    • A bolus of [11C]this compound (e.g., ~17.5 MBq) is injected intravenously via the pre-installed catheter.[1]

    • The injection is followed by a saline flush to ensure the full dose is administered.

  • PET Data Acquisition:

    • A dynamic PET scan is initiated simultaneously with the tracer injection.

    • Data is acquired in 3D list-mode for a duration of 60-90 minutes.

    • The acquired data is typically framed into a sequence of time intervals (e.g., 4 x 15s, 4 x 60s, 5 x 300s).

  • Image Reconstruction and Analysis:

    • The dynamic PET data is reconstructed using an appropriate algorithm (e.g., 3D-OSEM).

    • Corrections for attenuation, scatter, randoms, and decay are applied.

    • Regions of interest (ROIs) are drawn on the reconstructed images, often with the aid of a co-registered anatomical MRI or CT scan.

    • Time-activity curves (TACs) are generated for each ROI to visualize the uptake and washout of the tracer over time.

References

Technical Support Center: Interpreting Unexpected Results with PF-04822163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using PF-04822163, a potent and selective PDE1B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of phosphodiesterase 1B (PDE1B), with an IC50 of 2.4 nM. PDE1B is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDE1B, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).

Q2: In which cell types or tissues is PDE1B most prominently expressed?

PDE1B is predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and olfactory tract, regions associated with high levels of dopaminergic innervation. Its expression is also found in other tissues, but its role in the brain has been a major focus of research.

Q3: What are the expected downstream effects of this compound treatment?

Treatment with this compound is expected to lead to an accumulation of intracellular cAMP and/or cGMP. This can result in the activation of PKA and PKG, leading to the phosphorylation of various downstream targets. A key substrate of PKA is the transcription factor CREB (cAMP response element-binding protein). Therefore, an increase in the phosphorylation of CREB at Serine 133 is a commonly expected downstream effect.

Q4: Are there known off-target effects for PDE1 inhibitors?

While this compound is reported to be selective for PDE1B, the broader class of PDE1 inhibitors can have off-target effects. These can include inhibition of other PDE isoforms, which may lead to side effects such as nausea or gastrointestinal issues in vivo.[1][2] It is crucial to consider the selectivity profile of the specific inhibitor and the potential for off-target effects in the experimental system being used.

Troubleshooting Guides

Unexpected Result 1: No significant change in cAMP or cGMP levels after this compound treatment.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Cellular PDE1B Expression: Confirm that your cell line or tissue of interest expresses sufficient levels of PDE1B. This can be checked by Western blot, qPCR, or by referring to literature and databases.
Basal Cyclic Nucleotide Levels: The basal levels of cAMP and cGMP in your cells may be too low for an inhibitory effect to be readily detectable. Consider stimulating the cells with an appropriate agonist (e.g., a Gs-coupled GPCR agonist for cAMP, or a nitric oxide donor for cGMP) to increase basal cyclic nucleotide levels before adding this compound.
Assay Sensitivity: The sensitivity of your cAMP or cGMP assay may be insufficient. Ensure that your assay (e.g., ELISA, TR-FRET) is validated and has the required sensitivity to detect changes in your experimental system. Run positive controls with known activators of adenylyl or guanylyl cyclase.
This compound Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time too short. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

Logical Workflow for Troubleshooting No Change in cAMP/cGMP

start Start: No change in cAMP/cGMP q1 Is PDE1B expressed in your cells? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are basal cyclic nucleotide levels sufficient? a1_yes->q2 s1 Select a cell line with known PDE1B expression. a1_no->s1 end_node Problem Resolved s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is your assay sensitive enough? a2_yes->q3 s2 Stimulate cells to increase basal cAMP/cGMP. a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the this compound concentration and incubation time optimal? a3_yes->q4 s3 Optimize or switch to a more sensitive assay. a3_no->s3 s3->end_node a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No unresolved Consider other experimental factors. a4_yes->unresolved s4 Perform dose-response and time-course experiments. a4_no->s4 s4->end_node PF04822163 This compound PDE1B PDE1B PF04822163->PDE1B inhibits cAMP cAMP PDE1B->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB (Ser133) CREB->pCREB

Fig. 2: Simplified signaling pathway to pCREB.

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP/cGMP Levels

This protocol provides a general workflow for measuring changes in intracellular cyclic nucleotide levels in response to this compound using a competitive ELISA-based assay kit.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Stimulation (Optional but Recommended):

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX, if not using this compound as the primary inhibitor) for 10-30 minutes to prevent degradation of newly synthesized cyclic nucleotides.

    • Add a stimulating agent to increase basal cyclic nucleotide levels (e.g., forskolin (B1673556) for cAMP, or a nitric oxide donor like SNP for cGMP) and incubate for the recommended time.

  • This compound Treatment: Add this compound at various concentrations to the wells and incubate for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells according to the protocol provided with your cAMP or cGMP assay kit. This typically involves adding a lysis buffer and incubating for a specified time.

  • Assay Procedure: Perform the cAMP or cGMP measurement following the manufacturer's instructions for the ELISA kit. This usually involves adding the cell lysate to a plate pre-coated with an antibody, adding a labeled cyclic nucleotide conjugate, and then a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of cAMP or cGMP in each sample based on a standard curve.

Protocol 2: Western Blotting for Phospho-CREB (Ser133)

This protocol outlines the key steps for detecting changes in CREB phosphorylation.

  • Cell Treatment: Treat cells with this compound as described in the previous protocol.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for total CREB levels, the membrane can be stripped and re-probed with an antibody that recognizes total CREB.

Experimental Workflow for Western Blotting

start Cell Treatment with This compound lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-pCREB) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect strip_reprobe Strip and Re-probe (anti-total CREB) detect->strip_reprobe

Fig. 3: Workflow for phospho-CREB Western blotting.

References

Technical Support Center: Controlling for PF-04822163 Vehicle Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively control for vehicle effects when administering the PDE1 inhibitor, PF-04822163, in in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the generation of accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating this compound for in vivo studies?

A1: Like many small molecule inhibitors, this compound is sparingly soluble in aqueous solutions. This presents a significant challenge for in vivo administration, as it can lead to poor bioavailability, inaccurate dosing due to precipitation, and potential vehicle-induced toxicity. Therefore, a carefully selected vehicle is crucial for successful experimentation.

Q2: What are the recommended vehicle formulations for this compound and similar PDE1 inhibitors?

A2: Due to its low aqueous solubility, this compound typically requires a multi-component vehicle system. The initial step involves dissolving the compound in an organic solvent, followed by dilution in a solution that enhances tolerability for in vivo administration. Two common formulations are recommended as starting points for optimization:

  • Aqueous-Based Formulation: This formulation is suitable for intraperitoneal (IP), subcutaneous (SC), and in some cases, intravenous (IV) injections.

  • Oil-Based Formulation: This is often used for subcutaneous or intramuscular injections to create a depot effect for sustained release.

Q3: Why is a vehicle control group essential in my experiments with this compound?

A3: A vehicle control group is a critical component of any well-designed in vivo study.[1][2] The solvents and excipients used to dissolve and administer this compound can have their own biological effects, which could be mistakenly attributed to the compound itself.[1] The vehicle control group receives the identical formulation as the treatment group, but without this compound, allowing for the accurate assessment of the compound's specific pharmacological effects.

Q4: What are the potential adverse effects of the vehicle, and how can I monitor for them?

A4: The vehicle components, particularly organic solvents like DMSO, can cause local irritation, inflammation, and systemic toxicity at high concentrations. It is crucial to monitor the animals for signs of distress, including:

  • Excessive grooming or scratching at the injection site

  • Vocalization upon injection

  • Changes in body weight or food/water intake

  • Lethargy or changes in behavior

Should any of these signs be observed, it may be necessary to adjust the vehicle composition or the administration protocol.

Troubleshooting Guide

This section provides solutions to common problems encountered during the in vivo administration of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Precipitation of this compound in the final formulation. - The concentration of this compound exceeds its solubility in the vehicle.- The aqueous component was added too quickly to the organic stock solution.- Perform a small-scale solubility test before preparing the full batch.- Ensure this compound is fully dissolved in the organic solvent before adding the aqueous solution.- Add the aqueous component slowly while vortexing.
Inconsistent or lower-than-expected efficacy of this compound. - Poor bioavailability due to precipitation at the injection site.- Rapid metabolism or clearance of the compound.- Visually inspect the formulation for any signs of precipitation before each injection.- Consider using a vehicle that enhances solubility and stability, such as one containing cyclodextrins.- For oil-based formulations, ensure a uniform suspension.
Animals show signs of distress or irritation at the injection site. - The pH of the vehicle is outside the physiological range (7.2-7.4).- High concentration of the organic co-solvent (e.g., DMSO).- The formulation is not iso-osmotic.- Check and adjust the pH of the final solution.[3]- Reduce the concentration of the organic co-solvent to the lowest effective level (ideally <10% for IP injections).[4]- Ensure the final formulation is iso-osmotic, especially for IV injections.
High viscosity of the vehicle makes administration difficult. - High concentration of excipients like PEG300/400 or methylcellulose.- Gently warm the solution to 37°C to reduce viscosity, ensuring the compound is heat-stable.- Consider a different vehicle with lower viscosity.

Quantitative Data: Vehicle Formulations for PDE1 Inhibitors

Formulation Type Component Percentage (%) Notes
Aqueous-Based DMSO10%Initial solvent for the compound.
PEG30040%Co-solvent to maintain solubility.
Tween-805%Surfactant to improve stability.
Saline (0.9% NaCl)45%Aqueous base.
Oil-Based DMSO10%Initial solvent for the compound.
Corn Oil90%Oil base for sustained release.

Experimental Protocols

Detailed Protocol for Preparation of Aqueous-Based Vehicle and Dosing Solution

This protocol provides a step-by-step guide for preparing an aqueous-based formulation suitable for intraperitoneal (IP) injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for the animal model)

Procedure:

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a concentrated stock solution (e.g., 20 mg/mL). Ensure the final DMSO concentration in the injectable solution will be 10%.

    • Vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used if necessary.

  • Prepare the Vehicle Mixture:

    • In a separate sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Prepare the Final Dosing Solution:

    • Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation. This will bring the final volume to 1 mL.

    • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare the Vehicle Control:

    • Follow the same procedure (steps 2 and 3), but substitute the this compound stock solution with an equal volume of pure DMSO.

  • Final Inspection and Administration:

    • Visually inspect both the dosing and vehicle control solutions to ensure they are clear and free of precipitates.

    • Administer the appropriate volume to the animals based on their body weight and the desired dose.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

This compound is a potent inhibitor of Phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] By inhibiting PDE1, this compound leads to an accumulation of intracellular cAMP and cGMP. These second messengers then activate downstream signaling cascades through Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and subsequent changes in gene expression.[6]

PDE1_Inhibition_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 PKA PKA cAMP->PKA cGMP->PDE1 PKG PKG cGMP->PKG AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP PF04822163 This compound PF04822163->PDE1 CREB CREB PKA->CREB PKG->CREB GeneExpression Gene Expression CREB->GeneExpression

Caption: this compound inhibits PDE1, increasing cAMP and cGMP levels.

Experimental Workflow for a Vehicle-Controlled In Vivo Study

The following diagram outlines a typical workflow for conducting an in vivo experiment with this compound, incorporating the essential vehicle control group.

experimental_workflow start Start: Acclimatize Animals randomization Randomize into Groups start->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: This compound Treatment randomization->group2 administration Administer Treatment/Vehicle group1->administration group2->administration monitoring Monitor Animals (Behavioral & Physiological) administration->monitoring endpoint Endpoint Measurement (e.g., Tissue Collection, Behavioral Assay) monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for a vehicle-controlled in vivo study.

Troubleshooting Logic for Vehicle Formulation Issues

This diagram illustrates a logical approach to troubleshooting common issues related to vehicle formulation.

troubleshooting_logic rect_node rect_node start Formulation Issue? precipitation Precipitation? start->precipitation irritation Irritation/Toxicity? precipitation->irritation No sol_precip Solution: - Lower concentration - Slow addition of aqueous phase - Use solubilizing agents precipitation->sol_precip Yes viscosity High Viscosity? irritation->viscosity No sol_irritation Solution: - Reduce DMSO % - Adjust pH to 7.2-7.4 - Ensure iso-osmolality irritation->sol_irritation Yes sol_viscosity Solution: - Gently warm to 37°C - Consider alternative vehicle viscosity->sol_viscosity Yes ok Formulation OK viscosity->ok No sol_precip->start sol_irritation->start sol_viscosity->start

Caption: A logical guide for troubleshooting vehicle formulation problems.

References

Validation & Comparative

A Comparative Analysis of PF-04822163 and ITI-214 for Phosphodiesterase 1 (PDE1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent phosphodiesterase 1 (PDE1) inhibitors, PF-04822163 and ITI-214. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a critical integrator of Ca2+ and cyclic nucleotide signaling pathways.[2] The PDE1 family comprises three isoforms—PDE1A, PDE1B, and PDE1C—which exhibit distinct tissue distribution and substrate affinities.[1][2] Due to their role in a wide array of physiological processes, PDE1 inhibitors are being investigated for various therapeutic applications, including neurological disorders, cardiovascular diseases, and oncology.[2]

Performance Comparison of this compound and ITI-214

The following tables summarize the in vitro potency, selectivity, and available pharmacokinetic data for this compound and ITI-214. It is important to note that direct comparison of potency values (IC50 vs. Ki) can be challenging due to potential variations in experimental conditions.

In Vitro Potency Against PDE1 Isoforms
CompoundPDE1APDE1BPDE1C
This compound (IC50) 2 nM[3]2.4 nM[3][4]7 nM[3]
ITI-214 (Ki) 33 pM[5][6]380 pM[5][7]35 pM[5]

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.

In Vitro Selectivity Profile
CompoundSelectivity over other PDE families
This compound Exhibits 126-fold, 105-fold, and 36-fold selectivity for PDE1A, PDE1B, and PDE1C, respectively, over other PDE subfamilies.[8]
ITI-214 Demonstrates >1000-fold greater activity toward PDE1 isoforms compared to the next nearest PDE family enzyme, PDE4D, and 10,000–300,000-fold selectivity toward all other PDE enzyme families.[5][7]
Pharmacokinetic Properties
CompoundKey Pharmacokinetic Parameters
This compound Preclinical (Rat): Orally active and blood-brain barrier permeable.[3] Following a 10 mg/kg oral dose, Tmax was 0.5 hours with a plasma concentration of 274 ng/mL.[3]
ITI-214 Preclinical (Rat): Orally bioavailable and CNS-active.[5][6] Clinical: Generally well-tolerated in Phase I/II clinical trials with a favorable safety profile.[9] In patients with stable Parkinson's disease, it was evaluated at ascending doses.[9] In a study with heart failure patients, a single oral dose led to dose-dependent increases in plasma concentrations within the first 45 minutes.[10]

Experimental Protocols

A crucial aspect of comparing PDE1 inhibitors is the methodology used for their evaluation. Below is a detailed protocol for a common in vitro assay used to determine the potency of PDE1 inhibitors.

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a common high-throughput screening method for measuring PDE activity.[11]

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • FAM-labeled cAMP or cGMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well black microplates

  • Test compounds (e.g., this compound, ITI-214) dissolved in DMSO

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.[11]

  • Enzyme and Substrate Preparation: Dilute the PDE1 enzyme and the FAM-labeled cyclic nucleotide substrate to their optimal concentrations in cold assay buffer. Optimal concentrations should be predetermined through enzyme titration and substrate optimization experiments.[11]

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.[11]

    • Add the diluted PDE1 enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control wells.[11]

    • Initiate the reaction by adding the FAM-labeled substrate solution (e.g., 5 µL) to all wells.[11]

  • Incubation: Incubate the plate at room temperature or 30°C for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.[11]

  • Detection: Stop the reaction by adding a stop solution or by directly reading the plate.[11] Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: The fluorescence polarization signal is inversely proportional to the amount of hydrolyzed substrate. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE1 signaling pathway and a typical experimental workflow for inhibitor screening.

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzyme Activation cluster_substrate Substrate Hydrolysis cluster_downstream Downstream Effects CaM Calmodulin CaM_Ca2 Ca2+/CaM Complex CaM->CaM_Ca2 Ca2 Ca2+ Ca2->CaM_Ca2 PDE1 PDE1 Active_PDE1 Active PDE1 CaM_Ca2->Active_PDE1 Activates AMP 5'-AMP Active_PDE1->AMP Hydrolyzes GMP 5'-GMP Active_PDE1->GMP Hydrolyzes cAMP cAMP PKA PKA cAMP->PKA Activates cGMP cGMP PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response Inhibitor This compound / ITI-214 Inhibitor->Active_PDE1 Inhibits

Caption: PDE1 signaling pathway and mechanism of inhibition.

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep assay_plate Assay Plate Addition (Compound/Vehicle) compound_prep->assay_plate enzyme_add Add PDE1 Enzyme assay_plate->enzyme_add reaction_start Initiate Reaction (Add Substrate) enzyme_add->reaction_start incubation Incubation reaction_start->incubation detection Detection (Fluorescence Polarization) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for a PDE1 inhibition assay.

References

A Comparative Guide to PDE1 and PDE5 Inhibitors: PF-04822163, SCH-51866, and PF-04471141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of three phosphodiesterase (PDE) inhibitors: PF-04822163, SCH-51866, and PF-04471141. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate compound for their studies.

Introduction

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDEs can modulate various physiological processes, making them attractive therapeutic targets for a range of disorders, including cardiovascular diseases and neurological conditions. This guide focuses on a comparative analysis of two selective PDE1 inhibitors, this compound and PF-04471141, and a dual PDE1/PDE5 inhibitor, SCH-51866.

Mechanism of Action and Primary Targets

This compound is a potent and highly selective inhibitor of phosphodiesterase 1 (PDE1), with a particular affinity for the PDE1B isoform.[1] Its mechanism of action involves the direct inhibition of PDE1, leading to an increase in intracellular levels of both cAMP and cGMP.

SCH-51866 is a dual inhibitor, targeting both PDE1 and PDE5.[2][3] By inhibiting both enzymes, it can modulate signaling pathways dependent on both cAMP and cGMP.

PF-04471141 is a selective inhibitor of the calcium-activated phosphodiesterase PDE1.[4][5] Similar to this compound, its primary effect is to increase the intracellular concentrations of cAMP and cGMP by preventing their degradation by PDE1.

Data Presentation

The following tables summarize the available quantitative data for the three compounds, focusing on their biochemical potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical Potency of PDE Inhibitors

CompoundPrimary Target(s)IC50 (nM)
This compound PDE1B2.4[1]
PDE1A2.0
PDE1C7.0
SCH-51866 PDE170[3]
PDE560[3]
PF-04471141 PDE135[4][5]

Table 2: Selectivity Profile of PDE Inhibitors

CompoundPDE SubtypeIC50 (µM) or % Inhibition @ 10µM
This compound >100-fold selectivity for PDE1 over other PDEsData not available in µM
SCH-51866 PDE1A3 (cAMP)0.07
PDE2A31.32
PDE3 Cat17.27*
PDE4 Cat>100
PDE5 Cat2.84
PDE944
PF-04471141 Selective for PDE1Detailed selectivity panel data not available

*Extrapolated value

Table 3: Pharmacokinetic Properties

CompoundCNS PenetrantOral Bioavailability (%)Elimination Half-life (hours)
This compound YesData not availableData not available
SCH-51866 Yes61 (in mice)3.87 (in mice)
PF-04471141 YesData not availableData not available

Signaling Pathways

The inhibition of PDE1 and PDE5 leads to the accumulation of cyclic nucleotides, which in turn activate downstream signaling cascades. The following diagrams illustrate the primary pathways affected by these inhibitors.

PDE1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pde1 PDE1 Action cluster_downstream Downstream Effects Ca2+/Calmodulin Ca2+/Calmodulin PDE1 PDE1 Ca2+/Calmodulin->PDE1 activates AC/GC Adenylyl/Guanylyl Cyclase cAMP/cGMP cAMP/cGMP AC/GC->cAMP/cGMP synthesis ATP/GTP ATP/GTP ATP/GTP->AC/GC 5'-AMP/5'-GMP 5'-AMP/5'-GMP PDE1->5'-AMP/5'-GMP hydrolysis cAMP/cGMP->PDE1 PKA/PKG PKA / PKG cAMP/cGMP->PKA/PKG activates Cellular Response Cellular Response PKA/PKG->Cellular Response This compound This compound This compound->PDE1 PF-04471141 PF-04471141 PF-04471141->PDE1 SCH-51866_PDE1 SCH-51866 SCH-51866_PDE1->PDE1

PDE1 Signaling Pathway and Inhibition

PDE5_Signaling_Pathway cluster_upstream Upstream Activation cluster_pde5 PDE5 Action cluster_downstream Downstream Effects NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP synthesis GTP GTP GTP->sGC PDE5 PDE5 5'-GMP 5'-GMP PDE5->5'-GMP hydrolysis cGMP->PDE5 PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation SCH-51866_PDE5 SCH-51866 SCH-51866_PDE5->PDE5

PDE5 Signaling Pathway and Inhibition

Experimental Protocols

The following are generalized protocols for assessing the in vitro and in vivo activity of PDE inhibitors. These can be adapted for the specific comparison of this compound, SCH-51866, and PF-04471141.

In Vitro PDE Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified PDE enzyme.

Materials:

  • Recombinant human PDE1 and PDE5 enzymes

  • Test compounds (this compound, SCH-51866, PF-04471141)

  • cGMP or cAMP substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • Detection reagent (e.g., Malachite Green-based phosphate (B84403) detection reagent or fluorescence polarization-based kit)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the diluted compounds. Include wells for a no-inhibitor control and a no-enzyme control.

  • Add the PDE enzyme solution to all wells except the no-enzyme control.

  • Initiate the reaction by adding the cGMP or cAMP substrate solution.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction and measure the product formation using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Assay_Workflow Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Inhibitors Start->Prepare_Serial_Dilutions Add_to_Plate Add Dilutions, Controls, and Enzyme to Plate Prepare_Serial_Dilutions->Add_to_Plate Initiate_Reaction Initiate Reaction with Substrate Add_to_Plate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction and Measure Product Incubate->Stop_and_Detect Analyze_Data Calculate % Inhibition and Determine IC50 Stop_and_Detect->Analyze_Data End End Analyze_Data->End

In Vitro PDE Inhibition Assay Workflow
Cellular cGMP/cAMP Accumulation Assay

This protocol measures the effect of a test compound on cyclic nucleotide levels in a cellular context.

Materials:

  • A suitable cell line expressing the target PDE (e.g., vascular smooth muscle cells)

  • Test compounds

  • Stimulant to induce cGMP/cAMP production (e.g., a nitric oxide donor for cGMP)

  • Cell lysis buffer

  • cGMP or cAMP immunoassay kit

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle for a specified time.

  • Stimulate the cells with an appropriate agent to induce cGMP or cAMP production.

  • Aspirate the medium and lyse the cells with the lysis buffer.

  • Collect the cell lysates and determine the cGMP or cAMP concentration using an immunoassay kit according to the manufacturer's instructions.

  • Normalize the cyclic nucleotide concentration to the protein concentration of each sample.

Conclusion

This guide provides a comparative overview of this compound, SCH-51866, and PF-04471141 based on available data. This compound emerges as a highly potent and selective PDE1 inhibitor. SCH-51866 offers dual inhibition of PDE1 and PDE5, which may be advantageous in certain therapeutic contexts. PF-04471141 is another selective PDE1 inhibitor, though a detailed public selectivity profile is not as readily available. The choice of inhibitor will depend on the specific research question, with considerations for the desired selectivity profile and the relative importance of PDE1 versus dual PDE1/PDE5 inhibition. Further head-to-head studies would be beneficial for a more definitive comparison of their pharmacological profiles.

References

Head-to-Head Comparison: PF-04822163 and DSR-141562 as PDE1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent phosphodiesterase 1 (PDE1) inhibitors: PF-04822163 and DSR-141562. Both compounds are recognized for their ability to penetrate the central nervous system and their high selectivity for the PDE1B isoform, a key target in neurological and psychiatric research.

This document summarizes their in vitro potency, selectivity, and available preclinical data in relevant animal models. Detailed experimental protocols for the key assays are also provided to support the interpretation of the presented data and facilitate future research.

Mechanism of Action: PDE1 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE1 family, which includes isoforms PDE1A, PDE1B, and PDE1C, is unique in its activation by the calcium-calmodulin (Ca2+/CaM) complex. PDE1B is predominantly expressed in the brain, particularly in regions associated with dopaminergic and glutamatergic signaling, making it an attractive therapeutic target for central nervous system disorders.[1]

By inhibiting PDE1, compounds like this compound and DSR-141562 prevent the degradation of cAMP and cGMP. This leads to the accumulation of these second messengers and subsequent activation of downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), which modulate neuronal function.

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Regulation cluster_downstream Downstream Effects Ca2+/CaM Ca2+/CaM PDE1 PDE1 Ca2+/CaM->PDE1 Activates cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades Inhibitors This compound DSR-141562 Inhibitors->PDE1 Inhibit PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Cellular Response Cellular Response PKA->Cellular Response PKG->Cellular Response

Figure 1: Simplified PDE1 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound and DSR-141562, focusing on their in vitro potency and selectivity.

Table 1: In Vitro Potency (IC50) Against PDE1 Isoforms
CompoundPDE1A IC50 (nM)PDE1B IC50 (nM)PDE1C IC50 (nM)
This compound 2.0[2]2.4[2][3][4][5]7.0[2]
DSR-141562 97.6[6][7]43.9[6][7]431.8[6][7]
Table 2: Selectivity Profile
CompoundTargetIC50 (nM)Selectivity Notes
This compound PDE1B2.4>100-fold selectivity over other PDEs.[2]
DSR-141562 PDE1B43.92.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and PDE1C, respectively.[7]
PDE2A2480Demonstrates high selectivity for the PDE1 family over other PDE families.[7]

Preclinical Efficacy in Animal Models

DSR-141562 has been evaluated in rodent models relevant to the symptoms of schizophrenia.

Table 3: In Vivo Effects of DSR-141562
Animal ModelEffectActive Dose Range (mg/kg)
Methamphetamine-Induced Hyperactivity (Rat)Inhibition of hyperlocomotion3-30[1][6][7]
Phencyclidine-Induced Social Interaction Deficit (Mouse)Reversal of deficit0.3-3[1][6]
Phencyclidine-Induced Novel Object Recognition Deficit (Rat)Reversal of deficit0.3-3[1]

Experimental Protocols

In Vitro PDE1 Inhibition Assay

A common method for determining the in vitro potency of PDE1 inhibitors is the fluorescence polarization (FP) assay.

PDE1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of test compounds Plate_Setup Add compounds and enzyme to 384-well plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare PDE1 enzyme, FAM-labeled substrate, and assay buffer with activators (Ca2+/CaM) Reagent_Prep->Plate_Setup Incubation_1 Pre-incubate to allow inhibitor binding Plate_Setup->Incubation_1 Reaction_Start Initiate reaction by adding FAM-labeled substrate Incubation_1->Reaction_Start Incubation_2 Incubate at 30°C for a defined period Reaction_Start->Incubation_2 FP_Reading Measure fluorescence polarization Incubation_2->FP_Reading Data_Analysis Calculate percent inhibition and determine IC50 values FP_Reading->Data_Analysis

Figure 2: General workflow for an in vitro PDE1 inhibition assay.

Principle: This assay measures the change in polarization of fluorescently labeled cAMP or cGMP. In the absence of an inhibitor, PDE1 hydrolyzes the substrate, and the resulting monophosphate is bound by a larger molecule, leading to high polarization. In the presence of an inhibitor, the substrate remains intact and rotates freely, resulting in low polarization.[8][9][10]

Detailed Steps:

  • Reagent Preparation: Recombinant human PDE1 enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and assay buffer containing Ca2+ and calmodulin are prepared.[8][9]

  • Compound Plating: Test compounds are serially diluted and added to a microplate.

  • Enzyme Addition and Pre-incubation: The PDE1 enzyme is added to the wells, and the plate is incubated to allow for inhibitor binding.[10]

  • Reaction Initiation: The reaction is started by the addition of the fluorescently labeled substrate.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).[8]

  • Detection: Fluorescence polarization is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the compound concentration.[10]

Methamphetamine-Induced Hyperactivity in Rats

This model is used to assess the potential antipsychotic-like activity of a compound, particularly its ability to counteract dopamine (B1211576) hyperfunction.

Principle: Administration of psychostimulants like methamphetamine increases locomotor activity in rodents. A test compound's ability to attenuate this hyperactivity suggests a potential to modulate dopamine signaling.

Detailed Steps:

  • Acclimation: Rats are habituated to the testing environment (e.g., open-field arenas).

  • Compound Administration: Test compounds (e.g., DSR-141562) or vehicle are administered orally or via another appropriate route.[6]

  • Methamphetamine Challenge: After a set pre-treatment time, rats are injected with methamphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperactivity.[11][12]

  • Locomotor Activity Recording: The animals are immediately placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated tracking systems.

  • Data Analysis: The locomotor activity of the compound-treated group is compared to that of the vehicle-treated group to determine the extent of inhibition of methamphetamine-induced hyperactivity.

Novel Object Recognition (NOR) Test in Rodents

The NOR test evaluates a rodent's cognitive function, specifically recognition memory.

Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[13][14] An inability to distinguish between the novel and familiar objects indicates a memory deficit.

Detailed Steps:

  • Habituation Phase: The animal is allowed to freely explore an empty open-field arena to acclimate to the environment.[14]

  • Familiarization/Training Phase (T1): The animal is placed in the arena containing two identical objects and is allowed to explore them for a set period. The time spent exploring each object is recorded.[14]

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.[14][15]

  • Data Analysis: A discrimination index is calculated based on the time spent exploring the novel object versus the familiar one. A higher index in the compound-treated group compared to a vehicle-treated, memory-impaired group indicates cognitive enhancement.

References

Validating PF-04822163 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-04822163's in vivo target engagement with alternative phosphodiesterase 1 (PDE1) inhibitors. Experimental data and detailed methodologies are presented to aid in the critical evaluation of these compounds for neuroscience and broader therapeutic research.

Executive Summary

This compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The PDE1B subtype is predominantly expressed in the brain, making it an attractive target for neurological and psychiatric disorders.[1] Preclinical studies utilizing Positron Emission Tomography (PET) with a radiolabeled version of the compound, [11C]this compound, have been conducted to assess its in vivo target engagement in the central nervous system. While demonstrating good brain penetration, these studies revealed only marginal specific binding to its target in living organisms.[1][2] This guide compares the available in vivo target engagement data for this compound with other notable PDE1 inhibitors, ITI-214 and Vinpocetine, to provide a comprehensive overview for researchers in the field.

In Vitro Profile of this compound

Before examining in vivo data, it is crucial to understand the in vitro characteristics of this compound. The compound exhibits high potency against PDE1 isoforms.

PDE1 IsoformIC50 (nM)
PDE1A2.0
PDE1B2.4
PDE1C7.0

Table 1: In vitro inhibitory potency of this compound against human PDE1 isoforms. Data sourced from preclinical studies.

In Vivo Target Engagement of this compound

The primary method for assessing in vivo target engagement of this compound has been PET imaging in rodents using [11C]this compound.

Key Experimental Findings

Studies in rats have shown that while [11C]this compound readily enters the brain, it fails to show significant specific binding to PDE1.[1][2] This was determined in "blocking" studies where the unlabeled this compound was administered prior to the radiolabeled compound.

Brain RegionPercent Reduction in [11C]this compound Uptake (with unlabeled this compound)
Striatum~7-12%
Hippocampus~7-12%
Cortex~7-12%
Cerebellum~7-12%
Pons~7-12%

Table 2: In vivo target engagement of this compound in the rat brain as measured by [11C]this compound PET imaging. The small reduction in radiotracer uptake in the presence of a blocking dose of unlabeled this compound suggests low specific binding.[2]

Experimental Protocol: In Vivo PET Imaging with [11C]this compound

Objective: To assess the specific binding of [11C]this compound to PDE1 in the rodent brain.

Materials:

  • Male Sprague-Dawley rats

  • [11C]this compound (radioligand)

  • This compound (unlabeled, for blocking)

  • PET scanner

  • Anesthesia (e.g., isoflurane)

  • Intravenous catheter

Procedure:

  • Animal Preparation: Anesthetize the rats and place them in the PET scanner. Insert a catheter into the tail vein for injection of the radioligand and blocking agent.

  • Baseline Scan: Inject a bolus of [11C]this compound (approximately 17.5 MBq) intravenously and acquire dynamic PET data for 60 minutes.

  • Blocking Scan: In a separate cohort of animals, administer a blocking dose of unlabeled this compound (1 mg/kg) intravenously 10 minutes prior to the injection of [11C]this compound.

  • Data Acquisition and Analysis: Acquire dynamic PET data for 60 minutes following radioligand injection in the blocked animals. Reconstruct the PET images and draw regions of interest (ROIs) over various brain areas (e.g., striatum, cortex, hippocampus). Calculate the time-activity curves (TACs) for each ROI and determine the standardized uptake value (SUV). Compare the uptake of [11C]this compound in the baseline and blocking conditions to determine the percentage of specific binding.

Comparison with Alternative PDE1 Inhibitors

While direct comparative in vivo target engagement studies using the same methodology are not available, we can compare this compound with other well-characterized PDE1 inhibitors based on their reported preclinical and clinical data.

CompoundMechanism of ActionIn Vivo Target Engagement EvidenceStatus
This compound Potent and selective PDE1 inhibitor.Weak in vivo target engagement. PET imaging with [11C]this compound in rats showed only a 7-12% reduction in brain uptake with a blocking dose, indicating low specific binding.[2]Preclinical
ITI-214 Potent and selective PDE1 inhibitor.Indirect evidence of CNS target engagement. Has been shown to enhance memory performance in rats across a broad dose range. Currently in clinical trials for Parkinson's disease to evaluate CNS engagement.Clinical Trials
Vinpocetine Selective PDE1 inhibitor.Indirect evidence of CNS target engagement. Used for the treatment of cognitive impairment. Clinical studies are ongoing to explore its cognitive effects and anti-inflammatory properties in the brain.Marketed/Clinical Trials

Table 3: Comparison of this compound with alternative PDE1 inhibitors.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to validating target engagement, the following diagrams are provided.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor GPCR GPCR AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP PDE1 PDE1 cAMP_cGMP->PDE1 Hydrolyzed by PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Downstream_Effectors Downstream Effectors PKA_PKG->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Plasticity) Downstream_Effectors->Cellular_Response This compound This compound This compound->PDE1 Inhibits PET_Workflow cluster_animal_prep Animal Preparation cluster_scans PET Imaging Scans cluster_analysis Data Analysis Anesthetize Anesthetize Rodent Catheterize Insert IV Catheter Anesthetize->Catheterize Baseline_Scan Baseline Scan: Inject [11C]this compound Catheterize->Baseline_Scan Blocking_Scan Blocking Scan: 1. Inject unlabeled this compound 2. Inject [11C]this compound Catheterize->Blocking_Scan Image_Reconstruction Reconstruct PET Images Baseline_Scan->Image_Reconstruction Blocking_Scan->Image_Reconstruction ROI_Analysis Define Regions of Interest (ROIs) Image_Reconstruction->ROI_Analysis Calculate_Uptake Calculate Radiotracer Uptake (SUV) ROI_Analysis->Calculate_Uptake Compare_Scans Compare Baseline vs. Blocking Scans Calculate_Uptake->Compare_Scans Determine_Binding Determine Specific Binding (%) Compare_Scans->Determine_Binding

References

PF-04822163: A Comparative Analysis of its Cross-Reactivity Profile Against Phosphodiesterases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of PF-04822163 against a panel of phosphodiesterase (PDE) enzymes. The data presented herein is intended to offer an objective overview of the compound's selectivity and potency, supported by established experimental methodologies.

Introduction to this compound

This compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes that play a crucial role in cyclic nucleotide signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE1, this compound increases the intracellular concentrations of these second messengers, thereby modulating various downstream signaling pathways. Given the ubiquitous nature of PDEs in human physiology, understanding the cross-reactivity profile of a PDE inhibitor is critical for predicting its therapeutic efficacy and potential off-target effects.

Cross-Reactivity Data

The inhibitory activity of this compound was assessed against a broad range of PDE families. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.

PDE FamilyIsoform/SubtypeIC50 (nM)
PDE1 PDE1A2
PDE1B2.4
PDE1C7
PDE2 PDE2A5895
PDE3 PDE3A>30000
PDE4 PDE4D37620
PDE5 PDE5A1>30000
PDE7 PDE7B>29800
PDE9 PDE9A1>30000
PDE10 PDE10A1252
PDE11 PDE11A48257

Data sourced from MedChemExpress.

As the data indicates, this compound demonstrates high potency against all three tested isoforms of the PDE1 family, with IC50 values in the low nanomolar range. In contrast, significantly higher concentrations of the compound are required to inhibit other PDE families, highlighting its selectivity for PDE1.

Experimental Protocols

The determination of IC50 values for PDE inhibitors generally follows a standardized biochemical assay protocol. While the specific parameters for the this compound assays are proprietary to the original researchers, a representative methodology is outlined below.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of various PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (various families and isoforms)

  • This compound (test compound)

  • Cyclic nucleotides (cAMP or cGMP) as substrates

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagents (e.g., fluorescently labeled substrate, antibody-based detection kits, or enzymatic coupling systems)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (fluorescence, luminescence, or absorbance)

General Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then further diluted in the assay buffer to achieve a range of final concentrations.

  • Enzyme Reaction Setup: The recombinant PDE enzyme is diluted to a predetermined concentration in the assay buffer and added to the wells of the microplate.

  • Inhibitor Incubation: The diluted this compound solutions are added to the respective wells containing the enzyme. A control group with no inhibitor is also included. The plate is typically pre-incubated to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate (cAMP or cGMP) to each well. The choice of substrate depends on the specificity of the PDE isoform being tested.

  • Incubation: The reaction mixture is incubated for a specific period at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of remaining substrate or the product formed is quantified. This can be achieved through various detection methods, such as:

    • Fluorescence Polarization (FP): Using a fluorescently labeled substrate, the change in polarization upon enzymatic cleavage is measured.

    • Luminescent Assays: Employing a secondary enzyme that converts the product of the PDE reaction into a luminescent signal.

    • Radioimmunoassays (RIA): Utilizing radiolabeled substrates and specific antibodies to quantify the product.

  • Data Analysis: The percentage of PDE inhibition for each concentration of this compound is calculated relative to the control. The data is then plotted with the inhibitor concentration on the x-axis (logarithmic scale) and the percentage of inhibition on the y-axis. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Incubation Inhibitor-Enzyme Incubation Compound_Prep->Incubation Enzyme_Prep Enzyme Aliquoting (Various PDEs) Enzyme_Prep->Incubation Reaction_Start Substrate Addition (cAMP/cGMP) Incubation->Reaction_Start Reaction_Incubation Enzymatic Reaction Reaction_Start->Reaction_Incubation Detection Signal Quantification Reaction_Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Curve_Fitting Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Caption: Workflow for Determining PDE Inhibitor IC50 Values.

pde1_signaling_pathway cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_pde PDE1 Inhibition cluster_downstream Downstream Effectors AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE1 hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PF04822163 This compound PF04822163->PDE1 Inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response PKG->Cellular_Response

Caption: Simplified PDE1 Signaling Pathway and the Action of this compound.

References

A Comparative Analysis of PDE1 Inhibitors: PF-04822163 and Lu AF58027

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective phosphodiesterase type 1 (PDE1) inhibitors, PF-04822163 and Lu AF58027. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Mechanism of Action and Signaling Pathways

Both this compound and Lu AF58027 exert their effects by inhibiting PDE1, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition leads to an accumulation of these second messengers, which in turn modulates various downstream signaling pathways.

Lu AF58027's mechanism has been shown to involve both the nitric oxide (NO)/cGMP and the adenylate cyclase/cAMP pathways. By preventing the breakdown of cGMP and cAMP, Lu AF58027 promotes vasodilation and lowers blood pressure.

Below is a diagram illustrating the general signaling pathway affected by PDE1 inhibitors like this compound and Lu AF58027.

PDE1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor GC Guanylate Cyclase Receptor->GC AC Adenylate Cyclase Receptor->AC cGMP cGMP GC->cGMP converts cAMP cAMP AC->cAMP converts GTP GTP GTP->GC ATP ATP ATP->AC PDE1 Phosphodiesterase 1 cGMP->PDE1 hydrolyzed by PKG Protein Kinase G cGMP->PKG cAMP->PDE1 hydrolyzed by PKA Protein Kinase A cAMP->PKA 5'-GMP 5'-GMP 5'-AMP 5'-AMP PDE1->5'-GMP PDE1->5'-AMP PF_Lu This compound or Lu AF58027 PF_Lu->PDE1 inhibits Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response PKA->Cellular_Response

Caption: General signaling pathway of PDE1 inhibition.

Comparative Efficacy Data

Direct comparative efficacy studies between this compound and Lu AF58027 are not currently available in the public domain. However, data from separate preclinical studies provide insights into their respective potencies and in vivo effects.

In Vitro Inhibitory Activity
CompoundTargetIC50 (nM)
This compound PDE1B2.4
Lu AF58027 PDE1A45
PDE1B2
PDE1C29

Data for this compound is from a study identifying it as a potent and selective PDE1B inhibitor. Data for Lu AF58027 is from a study characterizing its inhibitory profile against multiple PDE1 subtypes.

In Vivo Efficacy

This compound:

A study evaluating this compound as a potential PET radiotracer indicated its excellent potency and good brain penetration. However, the study also noted that only marginal specific binding was observed in vivo, suggesting that further optimization of the compound's scaffold may be necessary for robust in vivo target engagement.

Lu AF58027:

In vivo studies in anesthetized rats have demonstrated that Lu AF58027 dose-dependently lowers mean arterial blood pressure and increases heart rate.

Dose (mg/kg/h, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
0.3-10+50
1.0-20+75
3.0-30+100

Data represents the approximate maximal changes observed in anesthetized rats.

Experimental Protocols

In Vitro PDE1 Inhibition Assay (General Protocol)

A standard method for determining the in vitro inhibitory activity of compounds against PDE1 subtypes involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human PDE1A, PDE1B, or PDE1C enzymes are used. The substrates, [3H]-cAMP or [3H]-cGMP, are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (this compound or Lu AF58027) are serially diluted and incubated with the PDE1 enzyme in the presence of calmodulin.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the radiolabeled substrate and allowed to proceed for a specific time at 37°C. The reaction is then terminated by the addition of a stop solution.

  • Separation and Scintillation Counting: The product of the enzymatic reaction ([3H]-AMP or [3H]-GMP) is separated from the unreacted substrate using methods like anion exchange chromatography. The amount of product is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Blood Pressure and Heart Rate Measurement in Rats (Lu AF58027)

The following workflow outlines the experimental procedure used to assess the in vivo cardiovascular effects of Lu AF58027 in rats:

InVivo_Workflow cluster_preparation Animal Preparation cluster_measurement Data Acquisition cluster_dosing Drug Administration cluster_monitoring Post-Dosing Monitoring Anesthesia Anesthetize Rat (e.g., isoflurane) Catheterization Catheterize Femoral Artery and Vein Anesthesia->Catheterization Transducer Connect Arterial Catheter to Pressure Transducer Catheterization->Transducer Recording Record Baseline Blood Pressure and Heart Rate Transducer->Recording Infusion Administer Lu AF58027 (or vehicle) via Venous Catheter Recording->Infusion Continuous_Recording Continuously Record Blood Pressure and Heart Rate Infusion->Continuous_Recording Data_Analysis Analyze Changes from Baseline Continuous_Recording->Data_Analysis

Caption: Workflow for in vivo cardiovascular assessment.

Summary and Conclusion

Both this compound and Lu AF58027 are potent inhibitors of PDE1. Based on the available data, Lu AF58027 has a broader inhibitory profile against PDE1 subtypes A, B, and C, while this compound is particularly potent against PDE1B.

In vivo, Lu AF58027 has demonstrated clear dose-dependent effects on cardiovascular parameters in rats, supporting its potential as a vasodilator. The in vivo data for this compound is more preliminary and suggests that while it can penetrate the brain, achieving significant target engagement in vivo may require further chemical modifications.

Researchers interested in a PDE1 inhibitor with demonstrated in vivo cardiovascular effects may find Lu AF58027 to be a more characterized starting point. In contrast, this compound's high potency for PDE1B and its brain-penetrant nature could make it an interesting scaffold for the development of CNS-targeted PDE1 inhibitors, provided the challenges of in vivo target binding can be addressed.

Further head-to-head studies are necessary to definitively compare the efficacy and pharmacokinetic/pharmacodynamic profiles of these two compounds.

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Quinazoline-Based PDE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structural activity relationship (SAR) of quinazoline-based inhibitors targeting phosphodiesterase 1 (PDE1). By objectively comparing the performance of various quinazoline (B50416) derivatives and providing detailed experimental data, this document aims to facilitate the rational design of next-generation PDE1 inhibitors for various therapeutic applications.

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in cellular signaling. The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium levels.[1] Inhibition of PDE1 has shown promise in treating a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases, by potentiating downstream signaling pathways.[1] The quinazoline scaffold has emerged as a privileged structure in the development of potent and selective PDE1 inhibitors.

Comparative Analysis of Quinazoline-Based PDE1 Inhibitors

The inhibitory potency of quinazoline-based compounds against PDE1 is significantly influenced by the nature and position of substituents on the quinazoline core. The following table summarizes the in vitro inhibitory activities (IC50 values) of a selection of quinazoline derivatives against PDE1 isoforms, providing a quantitative basis for understanding their structure-activity relationships.

CompoundR1R2R3PDE1A IC50 (nM)PDE1B IC50 (nM)PDE1C IC50 (nM)Reference
1 H4-OCH3-PhH>10000130>10000[2]
2 H4-Cl-PhH>10000219>10000[2]
(S)-3 H(S)-CH(CH3)NH-c-propyl7,8-di-OCH39.11.83.4[3][4]
(R)-3 H(R)-CH(CH3)NH-c-propyl7,8-di-OCH3596130220[4]
7a 4-aminoH6,7-di-OCH31183556[2]

Key SAR Observations:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the quinazoline ring is critical for potent PDE1 inhibition. Small, basic amines, particularly those with a chiral center, have been shown to significantly enhance potency, as seen in compound (S)-3.[3][4] The stereochemistry at this position is also crucial, with the (S)-enantiomer demonstrating significantly higher activity than the (R)-enantiomer.[4]

  • Substitution on the Benzene Ring: Methoxy groups at the 6 and 7-positions of the quinazoline ring, as seen in compounds (S)-3 and 7a, are generally favorable for activity.[2][4]

  • 2-Position Substituents: While less explored in the provided data, modifications at the 2-position of the quinazoline ring can also influence inhibitory activity and selectivity.[5]

Experimental Protocols

The determination of the inhibitory activity of quinazoline-based compounds against PDE1 is typically performed using in vitro enzymatic assays. Below are detailed methodologies for commonly employed assays.

Luminescence-Based PDE-Glo™ Phosphodiesterase Assay[6]

This non-radioactive method is suitable for high-throughput screening and measures the amount of remaining cAMP or cGMP after the enzymatic reaction.

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (for controls) to the wells of a white, opaque 96-well plate.

  • Enzyme Addition: Add 24 µL of the diluted PDE1 enzyme solution to all wells except the "no enzyme" control wells. To the "no enzyme" control wells, add 24 µL of Complete Reaction Buffer.

  • Pre-incubation: Gently mix the plate on a shaker for 5 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate solution (cAMP or cGMP) to all wells to start the reaction.

  • PDE Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes, ensuring the reaction is within the linear range.

  • Reaction Termination: Add 25 µL of PDE-Glo™ Termination Buffer to each well to stop the reaction.

  • Detection Reagent Addition: Add 25 µL of PDE-Glo™ Detection Solution to each well and incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Add 100 µL of Kinase-Glo® Reagent to each well, incubate for 10 minutes, and measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to PDE1 activity.

Fluorescence Polarization (FP) Assay[7]

This competitive assay measures the change in polarization of a fluorescently labeled substrate upon hydrolysis by PDE1.

  • Buffer and Reagent Preparation: Prepare an assay buffer containing activators such as CaCl2 and Calmodulin (CaM). Perform serial dilutions of the test compound and a reference inhibitor in DMSO, followed by further dilution in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds and controls to the respective wells of a 96-well plate.

  • Enzyme Addition: Add the diluted PDE1 enzyme to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add a FAM-labeled substrate (FAM-cAMP or FAM-cGMP) to all wells.

  • Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Signal Development: Add a binding agent to stop the reaction and bind the hydrolyzed fluorescent monophosphate.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization on a compatible plate reader (excitation ~485 nm, emission ~530 nm). A lower FP signal indicates higher PDE1 inhibition.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided.

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP PKG PKG Cellular_Response Cellular Response (e.g., Vasodilation, Neuronal Plasticity) PKG->Cellular_Response PKA PKA PKA->Cellular_Response GTP GTP ATP ATP cGMP->PKG PDE1 PDE1 cGMP->PDE1 cAMP->PKA cAMP->PDE1 Five_GMP 5'-GMP PDE1->Five_GMP Hydrolysis Five_AMP 5'-AMP PDE1->Five_AMP Hydrolysis CaM Ca2+/Calmodulin CaM->PDE1 Activates Inhibitor Quinazoline Inhibitor Inhibitor->PDE1 Inhibits

Caption: PDE1 signaling pathway and the point of inhibition by quinazoline-based compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Quinazoline Derivatives) Incubation 4. Incubation of Enzyme, Inhibitor, and Substrate Compound_Prep->Incubation Enzyme_Prep 2. PDE1 Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep 3. Substrate Preparation (cAMP/cGMP) Substrate_Prep->Incubation Reaction_Termination 5. Reaction Termination Incubation->Reaction_Termination Signal_Detection 6. Signal Detection (Luminescence/Fluorescence) Reaction_Termination->Signal_Detection Data_Processing 7. Data Processing Signal_Detection->Data_Processing IC50_Determination 8. IC50 Value Determination Data_Processing->IC50_Determination SAR_Analysis 9. SAR Analysis IC50_Determination->SAR_Analysis

Caption: A generalized workflow for determining the SAR of quinazoline-based PDE1 inhibitors.

References

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